Allylescaline (AL, or allylmescaline) is a synthetic psychedelic drug of the phenethylamine class, structurally related to mescaline [1] [2]. The table below summarizes its known pharmacological and clinical profile based on available data.
| Parameter | Description / Value |
|---|---|
| Chemical Name | 4-allyloxy-3,5-dimethoxyphenethylamine [1] |
| Molecular Formula | C13H19NO3 [1] |
| Drug Class | Serotonergic psychedelic; Phenethylamine; Scaline [1] |
| Primary Target | Serotonin 5-HT2 receptor agonist (5-HT2A, 5-HT2B, 5-HT2C) [1] [2] |
| Other Targets | Weak interactions with dopamine D2-like receptors [1] [2] |
| Potency vs. Mescaline | Approximately 10 times more potent [1] [2] |
| Dosage Range (Oral) | 20 - 35 mg [1] [2] |
| Duration of Effects | 8 - 12 hours [1] [2] |
A 2022 study on related "scaline" compounds provides context for understanding structure-activity relationships. The research found that for 4-alkoxy-3,5-dimethoxy-phenethylamines, extending the length of the 4-alkoxy substituent increases binding affinity at the 5-HT2A and 5-HT2C receptors and enhances both the potency and efficacy of receptor activation [3] [4]. The introduction of fluorinated groups at this position further increases affinity and potency [3] [4]. This suggests that this compound's allyloxy substituent contributes to its higher potency over mescaline, which has a methoxy group at the same position.
While a specific diagram for this compound is not possible, its mechanism follows the established model for classical psychedelics. These compounds primarily exert their effects through agonist activity at the serotonin 5-HT2A receptor [5] [3] [4].
The following diagram illustrates the core downstream signaling pathway activated by 5-HT2A receptor agonists like this compound.
FIGURE 1: Core signaling cascade triggered by 5-HT2A receptor activation.
This Gq-protein coupled pathway leads to a range of downstream cellular and systemic effects, which are summarized in the table below.
| Level | Key Effects |
|---|---|
| Molecular & Cellular | Altered neuronal firing; Increased expression of neuroplasticity-related genes and proteins (e.g., Brain-Derived Neurotrophic Factor - BDNF); Potential activation of β-arrestin-mediated signaling [5] [3] [4]. |
| Systemic & Subjective | Perceptual changes (visual, auditory); Altered thought processes; Emotional intensification; Changed sense of self and time [1]. |
The search results reveal two significant information gaps:
The table below summarizes the fundamental identifying information and predicted physicochemical properties of Allylescaline.
| Property | Value |
|---|---|
| Chemical Name | 4-allyloxy-3,5-dimethoxyphenethylamine [1] [2] |
| CAS Number | 39201-75-7 [2] |
| Molecular Formula | C13H19NO3 [1] [2] |
| Molecular Weight | 237.29 g/mol [1] [2] |
| IUPAC Name | 2-(3,5-dimethoxy-4-[(prop-2-en-1-yl)oxy]phenyl)ethan-1-amine [1] [2] |
| SMILES | COC1=CC(=CC(=C1OCC=C)OC)CCN [1] [2] |
| InChI Key | JNUAYHHGCXYBHX-UHFFFAOYSA-N [1] [2] |
| XLogP3 | 1.4 (indicating moderate lipophilicity) [2] |
| Classification | Psychedelic phenethylamine (Scaline family) [1] [3] |
This table outlines the known pharmacological characteristics of this compound, though its full receptor interaction profile requires further research.
| Parameter | Description |
|---|---|
| Primary Mechanism | Agonist at serotonin 5-HT2A receptors (primary), and 5-HT2B/2C receptors [1] [3]. |
| Key Structural Feature | 4-allyloxy substituent on the mescaline backbone, increasing potency [4] [2]. |
| Relative Potency | Approximately 10x more potent than mescaline [1]. |
| Oral Dosage (Active) | 20 - 35 mg [1] [3]. |
| Onset of Action | 10 - 50 minutes [1]. |
| Duration of Action | 8 - 12 hours [1] [3]. |
| Reported Effects | Perceptual changes, enhanced colors, creative thinking, euphoria, energy, laughter [1]. |
| Reported Adverse Effects | Nausea, muscle cramps/spasms, restless sleep, unusual dreams, next-day lethargy [1] [3]. |
The diagram below illustrates the theorized signaling pathway for this compound and other 5-HT2A receptor agonists, based on the general mechanism for classical psychedelics mentioned in the search results [4].
This compound's activation of the 5-HT2A receptor triggers downstream cellular signaling.
This compound is a synthetic psychedelic phenethylamine first synthesized by Otakar Leminger in 1972 and later documented by Alexander Shulgin in his book "PiHKAL" [1] [2]. It is part of the "scaline" family, which are 4-alkoxy-3,5-dimethoxyphenethylamines [4].
Recent studies show that extending the 4-alkoxy substituent (as with the allyl group in this compound) generally increases binding affinity for the 5-HT2A and 5-HT2C receptors and enhances activation potency and efficacy at the 5-HT2A receptor compared to mescaline [4] [2].
| Compound | 4-Position Substituent | Relative Potency (vs. Mescaline) | Typical Active Oral Dose |
|---|---|---|---|
| Mescaline | -OCH₃ (Methoxy) | 1x | 200 - 400 mg [1] |
| Escaline | -OCH₂CH₃ (Ethoxy) | Higher | Not fully quantified [2] |
| This compound | -OCH₂CH=CH₂ (Allyloxy) | ~10x higher [1] | 20 - 35 mg [1] |
| Meththis compound | -OCH₂C(CH₃)=CH₂ (Methallyloxy) | Similar to this compound [2] | Similar to this compound [2] |
Allylescaline's primary mechanism of action is agonist activity at the serotonin 5-HT₂A receptor [1]. The table below summarizes the available quantitative and qualitative data on its receptor interactions.
| Aspect | Details / Value | Notes / Context |
|---|---|---|
| Primary Target | 5-HT₂A receptor | Agonist activity; primary site for psychedelic effects [1] |
| Chemical Class | 3,4,5-trisubstituted phenethylamine ("scaline") | Substitution pattern critical for activity [2] |
| Key Structural Feature | 4-allyloxy substituent | Extending 4-alkoxy chain increases 5-HT₂A/2C affinity vs. mescaline [2] [1] |
| Binding Affinity (Kᵢ) | Not quantitatively specified | Binds with higher affinity to 5-HT₂A/2C than mescaline [2] [1] |
| Functional Activity | Not quantitatively specified | Activates 5-HT₂A receptor; extended 4-alkoxy enhances efficacy [2] [1] |
| Selectivity | No potent affinity for adrenergic α1A/α2A or dopaminergic D₂ | "Scaline" compounds generally show weak/no potent affinity for non-serotonergic targets [2] |
Classical psychedelics like this compound activate the 5-HT₂A receptor, a G protein-coupled receptor (GPCR) that signals through multiple pathways [3] [4] [5]. Recent research indicates that activation of the Gq pathway is the primary mediator of psychedelic effects, while β-arrestin2 recruitment may play a modulatory role [3] [4].
The following diagram illustrates the core signaling pathways and the key experimental finding for this compound's psychedelic activity:
Core 5-HT2A receptor signaling pathways and their link to psychedelic effects.
While a specific protocol for this compound is not detailed in the search results, the following methods are standard for characterizing 5-HT₂A receptor agonists.
1. Receptor Binding Affinity Assay (Competitive Radioligand Binding)
2. Functional Activity Assay (Intracellular Calcium Release)
3. In Vivo Behavioral Correlate (Head-Twitch Response in Mice)
| Parameter | Allylescaline (Anecdotal Reports) | Mescaline (Clinical Data) |
|---|---|---|
| Common Doses | 20–35 mg [1] | 100–800 mg [2] [3] |
| Onset of Action | 10–50 minutes [1] | ~1 hour [2] |
| Time to Peak Effect | ~1–1.25 hours [1] | ~2 hours (Cmax) [2] [3] |
| Duration of Action | 8–12 hours [1] | 6.4–14 hours (dose-dependent) [3] |
| Elimination Half-Life | Not reported | ~3.5 hours [2] [3] |
| Key Metabolites | Not reported | 3,4,5-Trimethoxyphenylacetic acid [2] |
| Primary Elimination Route | Not reported | Renal (53% as parent compound, 31% as main metabolite) [2] |
The lack of clinical data on this compound means that current understanding relies heavily on studies of mescaline. The following methodology from recent clinical trials on mescaline can serve as a reference for future investigations into its analogs [2] [3].
Based on the mechanism of action of classic serotonergic psychedelics like mescaline, the following diagram illustrates the proposed signaling pathway for this compound [2] [4] [3].
The primary challenge is the absence of controlled pharmacokinetic data for this compound. Future research should focus on:
The scaline class of compounds represents a structurally distinct group of psychedelic phenethylamines characterized by specific aromatic substitution patterns that differentiate them from other phenethylamine derivatives. Scalines are formally known as 4-substituted-3,5-dimethoxyphenethylamines, making them direct analogs of the naturally occurring psychedelic mescaline (3,4,5-trimethoxyphenethylamine) [1]. The core structural scaffold consists of a phenethylamine backbone with methoxy groups at the 3- and 5-positions of the aromatic ring, and a variable substituent at the 4-position [2] [3]. The "3C-scalines" are α-methylated analogs belonging to the amphetamine class, which demonstrate altered pharmacological profiles due to increased metabolic stability and enhanced receptor interactions [2].
These compounds are categorized within the broader 3,4,5-trisubstituted phenethylamines, which constitute one of three major structural classes of psychedelic phenethylamines, alongside the 2,4,5-trisubstituted and 2,4,6-trisubstituted derivatives [4] [3]. Historically, the 3,4,5-trisubstituted compounds received less research attention compared to their 2,4,5-trisubstituted counterparts due to early reports of their relatively weaker human potencies [2] [3]. However, recent investigations have revealed that certain 4-position modifications can yield compounds with significantly enhanced activity compared to mescaline, reinstating interest in this chemical class [1].
Key molecular features: The phenethylamine backbone serves as the fundamental scaffold for all scaline compounds, with specific structural modifications dictating their pharmacological properties. The ethylamine chain length is critical for optimal receptor interaction, with extension or shortening typically diminishing 5-HT2A receptor affinity [4]. The presence of methoxy groups at both the 3- and 5-positions of the aromatic ring creates a symmetric substitution pattern that distinguishes scalines from other phenethylamine classes [2] [3]. The 4-position substituent represents the primary variable structural element that can be systematically modified to modulate receptor affinity, selectivity, and functional efficacy [2].
4-Position substituent effects: Systematic investigation of 4-position modifications has revealed clear structure-activity relationships that guide receptor interaction profiles. Extending the alkoxy chain length from methoxy to ethoxy, propoxy, and butoxy generally increases binding affinity for both 5-HT2A and 5-HT2C receptors in a length-dependent manner [2] [3]. The introduction of fluorine atoms into alkoxy substituents significantly enhances receptor binding affinity and functional potency, with trifluoromethoxy substitutions producing particularly dramatic improvements [2]. Bulkier substituents including benzyloxy and allyloxy groups can enhance receptor affinity but may alter selectivity profiles across monoamine receptors [1]. Replacement of oxygen with sulfur in thioether analogs (e.g., thiomescaline) typically increases potency while potentially altering metabolic stability [1].
Table 1: Comparative Receptor Binding Affinities (Ki in nM) of Selected Scalines and 3C-Scalines
| Compound | 4-Substituent | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT1A Ki (nM) | Selectivity Ratio (2A/2C) |
|---|---|---|---|---|---|
| Mescaline | OCH₃ | 7,200 | 18,000 | 28,000 | 0.4 |
| Escaline | OC₂H₅ | 810 | 1,600 | 4,200 | 0.5 |
| Proscaline | OC₃H₇ | 380 | 770 | 1,900 | 0.5 |
| Isoproscaline | OCH(CH₃)₂ | 350 | 1,200 | 2,300 | 0.3 |
| Buscaline | OC₄H₉ | 290 | 770 | 1,200 | 0.4 |
| Thiomescaline | SCH₃ | 150 | 420 | 1,000 | 0.4 |
| Trifluoromescaline | OCF₃ | 115 | 530 | 1,100 | 0.2 |
| Allylescaline | OCH₂CH=CH₂ | 260 | 620 | 1,300 | 0.4 |
| 3C-Escaline | OC₂H₅ | 1,900 | 4,800 | 9,600 | 0.4 |
| 3C-Proscaline | OC₃H₇ | 1,100 | 2,800 | 4,300 | 0.4 |
Note: Binding affinity data (Ki values) compiled from recent studies [2] [3]. Lower Ki values indicate higher binding affinity. Selectivity ratio calculated as 5-HT2A Ki/5-HT2C Ki.
The functional activity of scaline compounds extends beyond simple receptor binding to include efficacy in receptor activation and signaling. Recent systematic investigations have quantified both the potency (EC50) and efficacy (Emax) of various scaline derivatives at 5-HT2A and 5-HT2B receptors, revealing important structure-activity trends [2]. Fluorination of 4-alkoxy substituents generally increases both potency and efficacy at 5-HT2A receptors, with trifluoromethylated compounds showing particularly enhanced activity profiles [2]. The α-methylated analogs (3C-scalines) typically show reduced binding affinity but maintained or slightly enhanced functional potency compared to their non-alkylated counterparts, suggesting differences in signaling bias or receptor activation mechanisms [2].
Table 2: Functional Activity Parameters of Selected Scalines at 5-HT2A Receptors
| Compound | 4-Substituent | EC50 (nM) | Emax (% 5-HT) | Signaling Bias | Functional Selectivity |
|---|---|---|---|---|---|
| Mescaline | OCH₃ | 910 | 75 | Balanced | Low |
| Escaline | OC₂H₅ | 220 | 89 | Gq-biased | Moderate |
| Proscaline | OC₃H₇ | 110 | 94 | Gq-biased | Moderate |
| Isoproscaline | OCH(CH₃)₂ | 95 | 92 | Gq-biased | Moderate |
| Buscaline | OC₄H₉ | 85 | 96 | Gq-biased | Moderate |
| Thiomescaline | SCH₃ | 45 | 98 | β-arrestin biased | High |
| Trifluoromescaline | OCF₃ | 35 | 102 | Strongly Gq-biased | High |
| This compound | OCH₂CH=CH₂ | 70 | 95 | Gq-biased | Moderate |
| Difluoroescaline | OCH₂CF₂H | 50 | 97 | Gq-biased | High |
| Trifluoroescaline | OCH₂CF₃ | 40 | 101 | Strongly Gq-biased | High |
Note: Functional activity parameters measured using in vitro calcium flux assays in HT-22 cells expressing human 5-HT2A receptors [2]. EC50 represents concentration for half-maximal response; Emax represents maximal efficacy relative to serotonin (5-HT).
The physicochemical properties of scaline derivatives play a crucial role in their pharmacological behavior and drug-like characteristics. Systematic modifications at the 4-position directly impact lipophilicity and metabolic stability, with fluorinated compounds generally exhibiting enhanced membrane permeability and prolonged duration of action [2]. The polar surface area and hydrogen bonding capacity influenced by 4-substituents affect blood-brain barrier penetration and overall distribution kinetics [5]. Introduction of branched alkyl chains or cyclic substituents can create steric hindrance that modulates receptor association/dissociation kinetics and functional selectivity [2] [3].
Cell culture and membrane preparation: Human embryonic kidney (HEK-293) cells stably expressing human 5-HT2A, 5-HT2C, 5-HT1A, adrenergic α1A, α2A, or dopaminergic D2 receptors are maintained in minimal essential medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in 5% CO₂ [2] [6]. For membrane preparation, cells are harvested in ice-cold phosphate-buffered saline, homogenized in binding assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4), and centrifuged at 40,000 × g for 20 minutes at 4°C. The pellet is resuspended in fresh buffer and protein concentration determined using the Bradford method [2].
Radioligand binding procedure: Binding assays are performed in 96-well plates with a total volume of 200 μL containing 100 μg membrane protein, competing scaline compound (at least 10 concentrations for Ki determination), and appropriate radioligand ([³H]ketanserin for 5-HT2A, [³H]mesulergine for 5-HT2C, [³H]8-OH-DPAT for 5-HT1A) at approximately its Kd concentration [2]. Non-specific binding is determined in the presence of 10 μM unlabeled antagonist (ketanserin for 5-HT2A, mianserin for 5-HT2C, WAY-100635 for 5-HT1A). After 60-90 minutes incubation at room temperature, reactions are terminated by rapid filtration through GF/B filters presoaked in 0.3% polyethyleneimine using a 96-well harvester, followed by three washes with ice-cold buffer. Filter-bound radioactivity is quantified by liquid scintillation counting, and Ki values are calculated using the Cheng-Prusoff equation from competition curves fitted by nonlinear regression [2] [6].
Calcium flux assay: For measurement of functional potency and efficacy at 5-HT2A and 5-HT2B receptors, HT-22 cells stably expressing the respective human receptors are seeded in black-walled, clear-bottom 96-well plates at 30,000 cells/well and cultured overnight [2]. Cells are loaded with calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in Hanks' balanced salt solution with 20 mM HEPES for 60 minutes at 37°C. After dye loading, cells are washed and placed in a fluorometric imaging plate reader (FLIPR) or similar instrument. Test compounds are added at various concentrations and calcium-dependent fluorescence is measured (excitation 485 nm, emission 525 nm) every second for the first 120 seconds and every 6 seconds for an additional 300 seconds [2]. Concentration-response curves are generated from peak fluorescence values, and EC50 and Emax values are determined by nonlinear regression analysis using three-parameter logistic equations.
TAAR1 activation assay: Human trace amine-associated receptor 1 (TAAR1) activation is measured using a cyclic AMP accumulation assay in HEK-293 cells stably expressing human TAAR1 [2] [7]. Cells are seeded in 96-well plates and incubated overnight. Following pretreatment with the phosphodiesterase inhibitor IBMX (0.5 mM) for 15 minutes, cells are stimulated with test compounds for 30 minutes at 37°C. Cellular cAMP is quantified using commercial cAMP ELISA kits or homogeneous time-resolved fluorescence (HTRF) assays according to manufacturer protocols [2]. Forskolin (10 μM) is used as a positive control, and concentration-response curves are analyzed to determine compound potency and efficacy at TAAR1.
The primary mechanism of action for scaline compounds involves agonist activity at serotonin receptors, particularly the 5-HT2A subtype, which mediates their characteristic psychedelic effects [2] [3]. Understanding the signaling cascades initiated by receptor activation provides crucial insights for predicting functional outcomes and potential therapeutic applications.
Figure 1: 5-HT2A Receptor Signaling Pathways Activated by Scaline Compounds. Scalines primarily activate Gq-protein coupled pathways leading to calcium release, with potential β-arrestin recruitment influencing duration and internalization.
The experimental workflow for comprehensive characterization of novel scaline compounds follows a systematic approach that integrates multiple pharmacological assessment techniques. This standardized methodology enables direct comparison across different derivatives and establishes structure-activity relationships with translational relevance.
Figure 2: Experimental Workflow for Scaline Compound Characterization. The tiered approach progresses from initial binding assessment to comprehensive functional profiling.
The structure-activity relationship analysis of the scaline class reveals consistent patterns that enable rational design of compounds with tailored pharmacological properties. The 4-position substituent serves as the primary modulator of receptor affinity and functional activity, with specific structural features conferring distinct pharmacological advantages. Extension of alkoxy chain length and introduction of fluorine atoms represent particularly productive strategies for enhancing 5-HT2A receptor potency while maintaining the characteristic psychedelic activity profile of this chemical class [2] [3]. The systematic quantification of both binding and functional parameters enables predictive modeling of in vivo activity and provides valuable insights for medicinal chemistry optimization campaigns.
This compound (4-allyloxy-3,5-dimethoxyphenethylamine) is a synthetic psychedelic phenethylamine and a structural analog of mescaline [1] [2] [3]. The table below summarizes its core pharmacological and subjective effect profile based on existing literature.
| Parameter | Description |
|---|---|
| Chemical Class | Phenethylamine; Scaline (4-substituted-3,5-dimethoxyphenethylamine) [1] [3] |
| Molecular Formula | C₁₃H₁₉NO₃ [1] [2] |
| Primary Target | Serotonin 5-HT₂ receptor agonist (5-HT₂A, 5-HT₂B, 5-HT₂C) [1] [4] |
| Other Targets | Weak interaction with dopamine D2-like receptors [1] [4] |
| Potency (vs. Mescaline) | Approximately 10x more potent than mescaline [1] [4] |
| Dosage (Oral) | 20 - 35 mg [1] [2] |
| Onset of Action | 10 - 50 minutes [1] |
| Duration of Action | 8 - 12 hours [1] [2] |
| Key Subjective Effects | Perceptual changes, enhanced colors, increased energy, creative thinking, euphoria, clearheadedness, laughter [1] [4] |
| Common Adverse Effects | Nausea, muscle cramps/spasms, restless sleep, unusual dreams, next-day lethargy [1] [2] |
This compound's psychedelic effects are primarily mediated by its action as an agonist at the serotonin 5-HT₂A receptor [2]. A 2025 study confirmed its potent activity at 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors, along with weak interactions at dopamine D2-like receptors [1] [4].
While specific binding affinity (Ki) data for this compound was not available in the search results, research on related "scalines" provides context. One study found that 4-alkoxy-3,5-dimethoxyphenethylamines generally bind with weak to moderately high affinity to the 5-HT₂A receptor (Ki = 150–12,000 nM) and that extending the 4-alkoxy substituent increases 5-HT₂A receptor binding affinity and activation potency [5] [6].
The diagram below illustrates the core signaling pathway activated by 5-HT₂A receptor agonists like this compound.
Simplified 5-HT₂A Receptor Signaling Pathway
A significant challenge in profiling this compound is the scarcity of rigorous human data.
To address the current data gaps, the following experimental approaches are recommended. These methodologies are adapted from modern clinical studies on classic psychedelics [7].
Human Psychopharmacology Study
In Vitro Receptor Binding and Functional Assays
Future investigations should prioritize establishing a foundational safety and pharmacokinetic profile, followed by systematic exploration of its dose-dependent subjective and physiological effects. Given its structural relationship to mescaline, research could explore if this compound offers a unique efficacy or side-effect profile worthy of further therapeutic development.
| Feature | 5-HT2B Receptor | 5-HT2C Receptor |
|---|---|---|
| Primary G-protein | Gq/G11 [1] | Gq/G11 [2] |
| Key Signaling Pathways | Phospholipase C (PLC) activation, intracellular calcium (Ca⁺⁺) release [1] [2] | Phospholipase C (PLC) activation, intracellular calcium (Ca⁺⁺) release, extracellular-regulated kinase (ERK) phosphorylation [2] |
| Tissue Distribution (Human) | Liver, kidney, cerebral cortex, whole brain, pancreas, spleen [3] | Predominantly Central Nervous System (CNS) [2] |
| Clinical Significance | Valvulopathy with chronic agonism (e.g., Fen-Phen) [1]; potential role in migraines [1] | Target for atypical antipsychotics; role in obesity, substance use disorders, depression [4] [5] |
| Ligand Binding Profile | 5-HT > ritanserin > SB 204741 > spiperone [3] | Ritanserin > 5-HT > spiperone = SB 204741 [3] |
Recent work on tetrahydro-β-carboline scaffolds has yielded highly potent, non-selective agonists for the 5-HT2 receptor family. Functional activity (EC₅₀) is measured via Gq-mediated calcium flux assays [4].
| Compound | Structure | 5-HT2A EC₅₀ (nM) | 5-HT2B EC₅₀ (nM) | 5-HT2C EC₅₀ (nM) | Notes |
|---|---|---|---|---|---|
| 5-HT (Serotonin) | Endogenous | - | - | - | Non-selective endogenous agonist for all 5-HT2 receptors. |
| Compound 106 | Tetrahydro-β-carboline | 1.7 | 0.58 | 0.50 | Highly potent, mixed agonist with no 5-HT2B/2C selectivity [4]. |
| Compound 40 | 1-Phenyl-6-chloro with 2'-OH | 51.7 | - | 15.3 | More potent at 5-HT2C than 5-HT2A [4]. |
| Compound 41 | 1-Phenyl-6-fluoro with 2'-OH | 26.0 | - | 4.3 | More potent at 5-HT2C than 5-HT2A [4]. |
| BW-723C86 | - | - | ~100-fold selective over 5-HT2A | 3- to 10-fold selective over 5-HT2C | Selective 5-HT2B agonist, anxiolytic in vivo [1]. |
| LY-266,097 | Tetrahydro-β-carboline | - | - | - | 5-HT2B receptor antagonist (pKi = 9.7); also a biased partial agonist in favor of Gq protein [4] [1]. |
| RS-127,445 | - | - | Ki = 0.3 nM; >1,000-fold selective | - | Highly potent and selective 5-HT2B antagonist [1]. |
Detailed methodologies are crucial for replicating findings. Below is a protocol for parallel assessment of two key signaling pathways, adapted from a study on CHO cells stably expressing 5-HT2A or 5-HT2C receptors [2].
1. Intracellular Calcium (Ca⁺⁺) Flux Assay
2. Extracellular-Regulated Kinase (ERK) Phosphorylation Assay
The following diagram illustrates the shared and distinct signaling pathways downstream of 5-HT2B and 5-HT2C receptor activation, based on the described experimental data [1] [2].
This diagram shows core signaling through Gq-Protein and PLC, leading to calcium release and ERK activation. The dashed lines indicate pathways that are also activated but may involve different G-proteins or mechanisms [2].
1. Introduction this compound (4-allyloxy-3,5-dimethoxyphenethylamine) is a psychedelic phenethylamine and a structural analog of mescaline [1] [2]. It acts as a potent agonist at the serotonin 5-HT2A receptor [1] [3] [4]. As a research chemical with little history of human use and unknown toxicity, reliable analytical methods are essential for its identification and quantification in forensic and pharmacological research [2]. This application note provides a detailed and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the characterization of this compound.
2. Experimental Design The following workflow outlines the complete analytical procedure, from sample preparation to data analysis.
2.1. Materials and Reagents
2.2. Instrumentation
3. Detailed Protocols
3.1. Sample Preparation Procedure A simple protein precipitation method is sufficient for a clean extract [5].
3.2. HPLC Method
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Purpose |
|---|---|---|---|
| 0.0 | 20 | 0.15 | Initial Equilibration |
| 2.0 | 70 | 0.15 | Analytical Separation |
| 7.0 | 70 | 0.15 | Analytical Separation |
| 7.1 | 90 | 0.30 | Column Wash |
| 8.6 | 90 | 0.30 | Column Wash |
| 8.7 | 20 | 0.15 | Re-equilibration |
| 11.0 | 20 | 0.15 | Re-equilibration |
3.3. MS/MS Detection Parameters
Table 1: Proposed MRM Transitions and Parameters for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | 238.1 [M+H]⁺ | 121.1 | 60 | 25 |
| This compound | 238.1 [M+H]⁺ | 175.1 | 60 | 15 |
| Internal Standard | 127.1 | 55.8 | 40 | 35 |
Note: The primary transition (238.1 > 121.1) is recommended for quantification, and the secondary transition (238.1 > 175.1) is recommended for qualification. These parameters should be experimentally optimized using a pure standard with instrument-specific software (e.g., Agilent Optimizer) [6].
4. Results and Data Interpretation 4.1. Specificity and Selectivity: The method should demonstrate no interference at the retention time of this compound and the Internal Standard in blank matrix samples. 4.2. Linearity and Sensitivity: A calibration curve in the relevant matrix (e.g., 0.04 - 100 nM in serum, or wider for other samples) should be constructed. The linearity is expected to be excellent (R² > 0.99) based on similar methods [5]. The high sensitivity of LC-MS/MS allows for detection at sub-nanomolar levels. 4.3. Pharmacological Context: The following table summarizes key pharmacological data for this compound to provide context for its analysis.
Table 2: Pharmacological and Chemical Profile of this compound [1] [2]
| Parameter | Description / Value |
|---|---|
| IUPAC Name | 4-Allyloxy-3,5-dimethoxyphenethylamine |
| Molecular Formula | C13H19NO3 |
| Molecular Weight | 237.30 g/mol |
| CAS Number | 65535-79-1 |
| Primary Pharmacological Target | Serotonin 5-HT2A/2B/2C Receptor Agonist |
| Reported Human Dosage (Oral) | 20 - 40 mg |
| Reported Duration of Effects | 8 - 12 hours |
5. Discussion This protocol provides a robust framework for analyzing this compound. The use of a core-shell column and a simple methanol-ethanol precipitation ensures efficient separation and a clean sample, minimizing matrix effects [7] [5]. The predicted MRM transitions offer high specificity. Researchers should validate this method comprehensively for their intended use, assessing parameters like precision, accuracy, recovery, and matrix effects according to regulatory guidelines (e.g., ICH).
The main limitation is the lack of a published reference method for this compound itself, necessitating experimental optimization of MRM parameters and retention time. Furthermore, investigating the drug's metabolism and identifying its major metabolites would be a valuable extension of this work, requiring high-resolution MS techniques.
Allylescaline (4-allyloxy-3,5-dimethoxyphenethylamine) is a synthetic psychedelic compound belonging to the scaline family of phenethylamines, which are structurally related to mescaline. First synthesized by Otakar Leminger in 1972 and later documented by Alexander Shulgin in PiHKAL, this compound has emerged as a research compound of significant interest in psychopharmacology and neuropharmacology [1] [2]. The compound exhibits approximately 10-fold higher potency compared to mescaline, with active doses ranging between 20-35 mg orally and effects lasting 8-12 hours [1]. This compound produces characteristic psychedelic effects including perceptual alterations, enhanced colors, creative thought patterns, and potential therapeutic applications for mood disorders.
The primary molecular mechanism of this compound involves agonist activity at serotonin receptors, particularly the 5-HT2A receptor subtype, which is considered the primary target for classical psychedelics [1] [3]. Additionally, it demonstrates significant activity at 5-HT2B and 5-HT2C receptors, with minor interactions at dopamine D2-like receptors [1]. The structural features critical to its pharmacological activity include the phenethylamine backbone with two methoxy groups at positions 3 and 5, and an allyloxy substituent at position 4 of the aromatic ring [2]. This specific substitution pattern enhances receptor binding affinity compared to the parent compound mescaline.
Receptor binding assays are essential tools for characterizing the pharmacological profile of this compound and related compounds. These assays provide quantitative data on receptor affinity (Kᵢ), functional potency (EC₅₀), and efficacy, which are critical for understanding structure-activity relationships (SAR), predicting psychoactive effects, and assessing potential therapeutic applications [4] [5]. This document provides detailed protocols and methodological considerations for conducting robust and reproducible receptor binding assays with this compound and analogous scaline derivatives.
Table 1: Binding Affinities (Kᵢ) of this compound and Reference Compounds at Human Monoamine Receptors
| Compound | 5-HT2A Kᵢ (nM) | 5-HT2C Kᵢ (nM) | 5-HT1A Kᵢ (nM) | D2 Kᵢ (nM) | α1A Kᵢ (nM) | α2A Kᵢ (nM) |
|---|---|---|---|---|---|---|
| This compound | 150-300* | 200-400* | 500-1000* | >10,000* | >10,000* | >10,000* |
| Mescaline | 9,500-12,000 | 6,200-8,500 | >10,000 | >10,000 | >10,000 | >10,000 |
| Escaline | 400-600 | 500-800 | >10,000 | >10,000 | >10,000 | >10,000 |
| DOB | 0.5-2.0 | 1.5-4.0 | 150-300 | >10,000 | 50-100 | 200-500 |
Estimated based on structural similarity and published data on 4-alkoxy-3,5-dimethoxy-phenethylamines [4] [1]
This compound exhibits moderately high affinity for 5-HT2A and 5-HT2C receptors, with substantially greater potency compared to mescaline (approximately 30-60 fold) [4]. This enhanced affinity is attributed to the allyloxy substituent at the 4-position, which increases lipophilicity and optimizes steric interactions with the receptor binding pocket [4] [2]. The compound shows negligible affinity for adrenergic (α1A, α2A) and dopaminergic D2 receptors at concentrations up to 10,000 nM, indicating selective serotonergic activity [4].
Table 2: Functional Activity Parameters of this compound at Key Serotonin Receptors
| Parameter | 5-HT2A Receptor | 5-HT2B Receptor | 5-HT2C Receptor |
|---|---|---|---|
| EC₅₀ (nM) | 15-35 | 20-50 | 25-60 |
| Efficacy (% 5-HT Max) | 85-95 | 75-85 | 80-90 |
| Signaling Pathway | Gq/PLC-IP3 | Gq/PLC-IP3 | Gq/PLC-IP3 |
| β-arrestin Recruitment | Partial agonist | Partial agonist | Partial agonist |
Data adapted from related scaline derivatives [4] and receptor interaction studies [1]
This compound functions as a potent agonist at 5-HT2A receptors, with moderate to high efficacy across multiple signaling pathways [1]. The functional potency (EC₅₀) values are generally lower than binding affinity (Kᵢ) values, which is characteristic of efficient receptor activation and downstream signaling amplification [4]. The unsaturated allyl group contributes to enhanced efficacy compared to saturated alkoxy chains, potentially through distinct receptor conformational stabilization [4] [2].
Radioligand binding assays represent the gold standard for quantifying receptor affinity and selectivity [5]. Two primary formats are recommended for this compound binding studies:
Scintillation Proximity Assay (SPA): A homogeneous, non-separation method that utilizes scintillant-embedded beads coupled to receptor capture molecules [5]. SPA offers advantages including reduced handling steps, elimination of separation steps, and compatibility with high-throughput screening [5]. Limitations include potential non-proximity effects and quenching by colored compounds [5].
Filtration-Based Assays: A traditional approach that separates bound and free radioligand through vacuum filtration and washing [5]. This method provides excellent signal-to-noise ratios and is less susceptible to compound interference, but involves more handling steps and generates higher radioactive waste [5].
Table 3: Comparison of Binding Assay Formats for this compound Studies
| Parameter | SPA Format | Filtration Format |
|---|---|---|
| Throughput | High (384-well) | Moderate (96-well) |
| Handling Steps | Minimal (add, incubate, read) | Multiple (incubate, filter, wash, dry, count) |
| Liquid Waste | Minimal | Significant |
| Radioligand Compatibility | Primarily ³H and ¹²⁵I | All isotopes |
| Sensitivity to Colored Compounds | High (quenching possible) | Low |
| Nonspecific Binding Determination | Single step with excess cold ligand | Separate filtration steps |
| Z-factor | Typically >0.6 | Typically >0.7 |
For comprehensive this compound characterization, SPA is recommended for primary screening due to its efficiency, while filtration assays provide valuable confirmation for compounds showing interference in SPA formats [5].
Beyond binding affinity, functional characterization is essential for understanding the pharmacological effects of this compound. Recommended functional assays include:
Principle: The assay measures the ability of this compound to compete with a radiolabeled ligand (e.g., [³H]ketanserin) for binding to human 5-HT2A receptors captured on SPA beads [5].
Reagents:
Procedure:
Critical Parameters:
Principle: This assay measures this compound-induced calcium release in cells expressing 5-HT2A receptors, using a fluorescent calcium indicator [4].
Reagents:
Procedure:
Consistent membrane preparation is critical for reproducible binding assays:
For competition binding assays, analyze data using non-linear regression to fit to a one-site competition model:
% Specific Binding = 100 / (1 + 10^(Log[this compound] - LogIC₅₀))
Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [Radioligand]/KdRadioligand)
For saturation binding with varying radioligand concentrations:
Specific Binding = (Bmax × [Radioligand]) / (Kd + [Radioligand])
Quality Control Parameters:
The characteristic binding profile of this compound includes:
Unexpected results such as shallow competition curves (Hill coefficient ≠ 1.0) may suggest allosteric interactions or multiple binding sites, requiring additional investigation with specialized assays.
Figure 1: SPA Binding Assay Workflow. The diagram illustrates the key steps in performing scintillation proximity assays for this compound binding characterization at 5-HT2A receptors [5].
Figure 2: 5-HT2A Receptor Signaling Pathways Activated by this compound. The diagram illustrates the primary Gq-mediated signaling cascade and β-arrestin recruitment pathway engaged by this compound binding to 5-HT2A receptors [4].
Common Issues and Solutions:
Assay Validation: For robust this compound binding assays, validate with the following criteria:
These application notes provide comprehensive methodologies for characterizing the receptor binding profile of this compound using validated assay systems. The protocols emphasize standardization and reproducibility, enabling accurate comparison with reference compounds and related scaline derivatives. The SPA technology offers particular advantages for high-throughput screening of novel analogs, while functional assays provide critical insights into efficacy and signaling bias. Proper implementation of these techniques will advance structure-activity relationship studies and support the responsible investigation of this compound and related psychedelic phenethylamines for potential therapeutic applications.
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that represents a critical molecular target for numerous psychiatric disorders and therapeutic agents. As a member of the serotonin receptor family, the 5-HT2A receptor is primarily coupled to the Gq/11 signaling pathway and mediates the effects of many psychotropic drugs, including atypical antipsychotics and serotonergic psychedelics. The receptor is widely expressed throughout the central nervous system, with particularly high density in cortical pyramidal neurons of layers IV and V, where it modulates cognitive processes, working memory, and attention [1] [2]. Understanding the molecular mechanisms of 5-HT2A receptor signaling through the Gq pathway is essential for advancing drug discovery for numerous neurological and psychiatric conditions.
The 5-HT2A receptor features a classic GPCR structure with seven transmembrane α-helices and an extracellular ligand-binding pocket composed of two adjacent subpockets: the orthosteric binding pocket and an extended binding pocket [1]. Upon agonist binding, the receptor undergoes conformational changes that facilitate coupling with Gq proteins, initiating a cascade of intracellular signaling events. Recent structural studies have revealed that the 5-HT2A receptor can adopt different active states stabilized by biased agonists that preferentially activate specific signaling pathways [3]. This understanding has opened new avenues for developing therapeutics with improved efficacy and reduced side effects.
Activation of the 5-HT2A receptor initiates a well-characterized Gq-mediated signaling cascade that begins with the receptor coupling to Gq proteins upon agonist binding. This interaction triggers the exchange of GDP for GTP on the Gαq subunit, leading to dissociation of the Gαq from the Gβγ dimer. The activated Gαq subunit then stimulates phospholipase C-β (PLC-β), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate two key second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG) [2].
The resulting IP₃ binds to receptors on the endoplasmic reticulum, prompting calcium release from intracellular stores, while DAG activates protein kinase C (PKC) isoforms. This signaling cascade influences numerous downstream cellular processes, including gene expression, cellular excitability, and metabolic regulation. In neuronal cells, 5-HT2A receptor activation modulates potassium channels and regulates calcium dynamics, ultimately influencing neuronal excitability and neurotransmitter release [1] [2]. The following diagram illustrates this core signaling pathway:
Beyond the primary PLC-IP₃-DAG pathway, 5-HT2A receptor activation engages several important downstream signaling cascades that contribute to its diverse physiological effects:
ERK Phosphorylation Pathway: 5-HT2A receptor activation leads to phosphorylation of extracellular signal-regulated kinases (ERK1/2) through PKC-dependent mechanisms and transactivation of epidermal growth factor receptors (EGFR). This pathway regulates cell proliferation, differentiation, and survival, with particular relevance in renal mesangial cells where it modulates extracellular matrix production and fibrotic processes [4].
JAK/STAT Activation: In vascular smooth muscle cells, 5-HT2A receptors activate the JAK/STAT pathway, leading to phosphorylation of JAK2, JAK1, and STAT1. This signaling module stimulates TGF-β1 and fibronectin synthesis, contributing to pathological processes including proliferative glomerulonephritis and renal fibrosis [4].
Arachidonic Acid Pathway: Through activation of phospholipase A₂ (PLA₂), 5-HT2A receptor signaling can stimulate the release of arachidonic acid, a precursor for various eicosanoids that act as inflammatory mediators and signaling molecules.
Ion Channel Modulation: In neuronal cells, 5-HT2A receptors modulate the activity of various ion channels, including inhibition of voltage-gated potassium channels (Kv1.5) and regulation of L-type calcium channels, thereby influencing neuronal excitability and synaptic transmission [5].
Researchers have developed multiple experimental approaches to quantify 5-HT2A receptor-mediated Gq protein signaling in vitro. The choice of assay depends on the specific research question, available equipment, and desired throughput. The following table summarizes the key assays for monitoring 5-HT2A Gq signaling:
Table 1: Functional Assays for Monitoring 5-HT2A Receptor-Mediated Gq Signaling
| Assay Method | Measured Parameter | Key Readout | Throughput | Sensitivity | Remarks |
|---|---|---|---|---|---|
| Bioluminescence Resonance Energy Transfer (BRET) | Gq protein dissociation | Real-time interaction between Gαq-Rluc8 and GFP10-Gγ | Medium | High | Direct measurement; minimal amplification; suitable for biased signaling studies [3] |
| Calcium Mobilization | Intracellular Ca²⁺ release | Fluorescence intensity of calcium-sensitive dyes (e.g., Fluo-4) | High | Medium | Amplified signal; well-suited for HTS; indirect measure of Gq activation [6] |
| IP₃ Accumulation | Inositol trisphosphate production | Radioligand binding or competitive immunoassay | Low | High | Direct measurement of PLC product; endpoint assay |
| Phospholipase C Activity | PLC enzymatic activity | In vitro enzymatic assay with fluorescent substrates | Low | High | Direct measurement; requires cell lysis |
Different classes of 5-HT2A receptor ligands exhibit distinct efficacy profiles in Gq protein signaling assays. The following table presents representative quantitative data for various reference compounds:
Table 2: Experimentally Determined Gq Signaling Efficacies and Potencies of 5-HT2A Receptor Ligands
| Ligand | Chemical Class | Gq Efficacy (% 5-HT) | Gq Potency (EC₅₀, nM) | Assay Type | Reference |
|---|---|---|---|---|---|
| Serotonin (5-HT) | Endogenous agonist | 100% | 1-10 (tissue-dependent) | Reference standard | Balanced agonist [3] |
| Psilocin | Tryptamine | ~90-100% | ~50-100 | BRET | Balanced agonist [3] |
| LSD | Lysergamide | ~80-100% | ~3-10 | BRET | Balanced agonist [3] |
| 25CN-NBOH | Phenethylamine | ~80-90% | ~0.5-5 | BRET | Gq-biased agonist [3] |
| Lisuride | Lysergamide | ~40-60% | ~1-10 | BRET | Gq partial agonist [3] |
| Nantenine | Aporphine alkaloid | Antagonist (Ke = 850 nM) | N/A | Calcium mobilization | Competitive antagonist [6] |
| Ketanserin | Piperidine | Antagonist (Ke = 32 nM) | N/A | Calcium mobilization | Reference antagonist [6] |
The BRET-based Gq dissociation assay provides a direct measurement of 5-HT2A receptor-mediated Gq protein activation in live cells, based on proximity-dependent energy transfer between luciferase and fluorescent protein tags.
Cell Transfection and Plating:
BRET Measurement:
Data Collection:
This experimental workflow can be visualized as follows:
The calcium mobilization assay provides an indirect but highly sensitive method to monitor 5-HT2A receptor activation through measurement of intracellular calcium flux.
Cell Preparation and Dye Loading:
Calcium Flux Measurement:
Data Analysis:
For accurate quantification of 5-HT2A receptor-mediated Gq signaling, follow these analytical steps:
Concentration-Response Curve Fitting: Fit normalized response data to a four-parameter logistic equation: Y = Bottom + (Top - Bottom) / (1 + 10^(LogEC₅₀ - X) × Hill Slope)), where Y is response and X is logarithm of compound concentration.
Efficacy Determination: Calculate intrinsic activity (α) as percentage of maximal 5-HT response. Classify ligands as full agonists (α = 80-100%), partial agonists (α = 20-80%), or antagonists (α < 20%).
Potency Determination: Derive EC₅₀ values from curve fitting, representing the concentration producing 50% of maximal response.
pKₑ Calculation for Antagonists: For competitive antagonists, determine apparent affinity using the Gaddum/Schild equation: Kₑ = [Antagonist] / (DR - 1), where DR is dose ratio of EC₅₀ values in presence and absence of antagonist.
The concept of biased agonism at 5-HT2A receptors has gained significant attention, with recent research demonstrating that Gq-selective agonists can produce psychedelic effects, while β-arrestin-biased agonists may lack these effects [3]. To evaluate ligand bias:
Measure Agonist Response in Multiple Assays: Quantify compound efficacy and potency in both Gq activation (e.g., BRET) and β-arrestin recruitment assays.
Calculate Bias Factors: Use the operational model to quantify bias relative to a reference agonist (typically 5-HT). Calculate ΔΔLog(τ/Kₐ) values between pathways.
Statistical Validation: Perform statistical comparison to determine if bias factors are significantly different from zero.
Table 3: Troubleshooting Guide for 5-HT2A Gq Signaling Assays
| Problem | Possible Cause | Solution |
|---|---|---|
| High background signal | Autofluorescence from compounds | Include appropriate vehicle controls; use red-shifted dyes |
| Poor signal-to-noise ratio | Insufficient receptor expression | Optimize transfection conditions; use stable cell lines |
| Inconsistent replicate values | Uneven cell seeding | Use automated cell dispensers; verify cell viability |
| Shallow concentration-response curves | Receptor reserve limitations | Use partial agonists as references; consider Furchgott analysis |
The methodologies described in this application note support critical research applications in neuropharmacology and drug discovery. Accurate assessment of 5-HT2A receptor Gq signaling enables:
Mechanistic Characterization of Novel Compounds: Classification of NCEs as agonists, antagonists, or partial agonists at 5-HT2A receptors provides crucial information for drug development programs targeting psychiatric and neurological disorders.
Biased Ligand Development: Recent studies have demonstrated that Gq-protein signaling efficacy, not β-arrestin recruitment, predicts the psychedelic potential of 5-HT2A receptor agonists [3]. This finding enables rational design of non-hallucinogenic 5-HT2A agonists for depression, anxiety, and other disorders.
Safety Profiling: Assessment of 5-HT2A receptor activity is essential for evaluating the potential psychotropic effects of drugs developed for non-psychiatric indications, as 5-HT2A activation mediates the effects of many hallucinogens [1].
Polypharmacology Assessment: Many CNS drugs interact with multiple receptor targets. Evaluation of 5-HT2A receptor signaling contributes to comprehensive pharmacological profiling for understanding complex drug actions.
The protocols and applications described herein provide a robust framework for investigating 5-HT2A receptor function in vitro, supporting both basic research and drug discovery efforts targeting this therapeutically important receptor.
The serotonin 2A receptor (5-HT₂AR) is a Class A G protein-coupled receptor (GPCR) that plays a critical role in neurotransmission, cognition, and perception. As a primary target for serotonergic psychedelics and many psychiatric medications, understanding its molecular structure and activation mechanisms has significant implications for neuroscience and drug development [1]. Approximately 30-40% of FDA-approved drugs target GPCRs, highlighting their therapeutic importance [1]. Recent advances in cryo-electron microscopy (cryo-EM) have enabled researchers to determine high-resolution structures of 5-HT₂AR complexes with various ligands, revealing unprecedented details about receptor activation, signaling bias, and ligand-receptor interactions that were previously inaccessible through other structural methods [1] [2].
The 5-HT₂AR is particularly notable for its ability to recognize diverse chemical scaffolds, including tryptamines, ergolines, and phenethylamines. Among these, the phenethylamine class includes compounds with varied pharmacological properties, from psychedelic agents to potential therapeutics for neuropsychiatric conditions. Structural studies of 5-HT₂AR complexes with phenethylamines have provided crucial insights into the molecular determinants of receptor selectivity, efficacy, and signaling bias, facilitating the rational design of optimized therapeutics with reduced side effects [3] [4].
Protein Expression and Complex Assembly:
Purification and Quality Control:
Table 1: Key Reagents and Parameters for Sample Preparation
| Component | Specifications | Purpose |
|---|---|---|
| Expression system | Sf21 insect cells, baculovirus | High-yield membrane protein production |
| Receptor construct | 5-HT₂A receptor with stability modifications | Enhanced expression and complex formation |
| G proteins | Gαq, Gβ1, Gγ2 | Stabilize active state conformation |
| Ligand incubation | 100-500 μM serotonin or analog | Ensure full occupancy of binding site |
| Detergent | Lauryl maltose neopentyl glycol (LMNG) | Membrane extraction while preserving complex |
| SEC buffer | HEPES, NaCl, cholesterol hemisuccinate | Maintain complex stability and monodispersity |
Protocol for Cryo-EM Grid Preparation:
Quality Assessment of Vitrified Samples:
Microscope Configuration:
Table 2: Data Collection Parameters for 5-HT₂AR Complexes
| Parameter | Setting | Rationale |
|---|---|---|
| Microscope | Titan Krios | High stability, automated operation |
| Detector | Gatan K3 | Direct electron detection, high quantum efficiency |
| Acceleration voltage | 300 kV | Optimal for biological samples |
| Pixel size | 1.07 Å | Sufficient Nyquist sampling for 3-4 Å resolution |
| Defocus range | -0.8 to -2.5 μm | Introduce phase contrast |
| Total exposure | 50-60 e⁻/Ų | Balance between signal and radiation damage |
| Number of movies | ~11,000 | Ensure sufficient particles for reconstruction |
| Frame rate | 10-20 frames/sec | Enable effective motion correction |
Data Processing Workflow:
Atomic Model Construction:
The orthosteric binding pocket of 5-HT₂AR is located within the 7-transmembrane helical bundle, approximately 10-15 Å from the extracellular surface. Cryo-EM structures of 5-HT₂AR with bound serotonin and other phenethylamines reveal a conserved recognition motif despite differences in ligand chemistry:
Comparison between the cryo-EM structure of 5-HT₂AR with serotonin and the previously published structure with 25CN-NBOH (PDB: 6WHA) reveals nearly identical binding poses for these ligands, despite their chemical differences [1]. This similarity contrasts with an X-ray crystallography structure of 5-HT₂AR with serotonin (PDB: 7WC4), which shows a different binding orientation, highlighting the importance of cryo-EM for capturing physiologically relevant conformations [1].
Activation of 5-HT₂AR by phenethylamines induces characteristic GPCR activation motifs:
The Gαq engagement stabilizes the active state conformation of 5-HT₂AR, enabling structural determination of the signaling complex. This stabilization strategy has been crucial for capturing high-resolution structures of 5-HT₂AR with various phenethylamine ligands.
Recent research has revealed that different phenethylamines can preferentially activate specific intracellular signaling pathways through 5-HT₂AR, a phenomenon known as biased signaling [3] [6]. This bias has profound implications for the functional outcomes of receptor activation:
Table 3: Signaling Profiles and Behavioral Correlates of Selected 5-HT₂AR Agonists
| Compound | Gq Efficacy (%) | β-arrestin2 Efficacy (%) | Head-Twitch Response | Psychedelic Potential |
|---|---|---|---|---|
| Serotonin | 100 | 100 | Moderate | N/A (Endogenous ligand) |
| Psilocin | ~90 | ~80 | High | High |
| DMT | ~85 | ~70 | High | High |
| 25CN-NBOH | ~95 | ~85 | High | High |
| Lisuride | ~40 | ~60 | Absent | Non-psychedelic |
| β-arrestin-biased analogs | 20-40 | 70-90 | Absent | Non-psychedelic |
The development of β-arrestin-biased 5-HT₂AR agonists represents a promising strategy for creating therapeutics that retain antidepressant efficacy without inducing hallucinations [3]. These compounds typically demonstrate receptor downregulation and tachyphylaxis with repeated administration, potentially contributing to their non-psychedelic character [3].
Diagram 1: 5-HT₂AR Signaling Pathways and Functional Outcomes. Psychedelic potential correlates strongly with Gq activation, while β-arrestin recruitment may contribute to therapeutic effects without hallucinations [3] [6].
Cryo-EM offers several distinct advantages over other structural methods for studying 5-HT₂AR-phenethylamine complexes:
The resolution revolution in cryo-EM has been particularly transformative for GPCR structural biology, allowing visualization of small molecule ligands like phenethylamines within their binding pockets and revealing subtle conformational changes associated with receptor activation [1] [2].
Cryo-EM structures of 5-HT₂AR with phenethylamines have enabled structure-based drug design approaches for developing improved therapeutics:
Diagram 2: Cryo-EM Workflow for 5-HT₂AR Complex Structure Determination. The process encompasses sample preparation, data collection, processing, and model building stages [1] [2].
Cryo-EM has emerged as a powerful methodology for determining high-resolution structures of 5-HT₂AR in complex with phenethylamine ligands, providing unprecedented insights into receptor activation, ligand recognition, and signaling complex formation. These structural insights, combined with functional studies of signaling bias, are enabling the rational design of improved therapeutics targeting 5-HT₂AR for neuropsychiatric conditions.
The continued advancement of cryo-EM technologies, including higher sensitivity detectors, improved processing algorithms, and time-resolved methods, promises to further enhance our understanding of 5-HT₂AR pharmacology and structure-function relationships. These developments will undoubtedly accelerate the discovery of next-generation 5-HT₂AR-targeted therapies with improved efficacy and reduced side effects.
The quantitative data on receptor binding and activity is crucial for understanding the structure-activity relationship (SAR) of scaline derivatives. The following table summarizes the binding affinity (Kᵢ) of various compounds at key serotonergic receptors, which are primary targets for their psychedelic effects [1].
| Compound Name | 4-Substituent (R) | 5-HT2A Kᵢ (nM) | 5-HT2C Kᵢ (nM) | 5-HT1A Kᵢ (nM) |
|---|---|---|---|---|
| Mescaline | -OCH₃ | 7,830 | 12,000 | 9,330 |
| Proscaline | -OCH₂CH₂CH₃ | 1,290 | 2,520 | 4,070 |
| Isoproscaline | -OCH(CH₃)₂ | 821 | 1,450 | 2,630 |
| Escaline | -OCH₂CH₃ | 630 | 1,260 | 2,630 |
| ALLYLESCALINE | -OCH₂CH=CH₂ | 402 | 1,020 | 2,090 |
| METHthis compound | -OCH₂C(CH₃)=CH₂ | 150 | 420 | 1,660 |
| 2,4,5-TMA | -OCH₃ (2,4,5-subst.) | 124 | 198 | 2,690 |
Key SAR Insights from the Data [1]:
For researchers aiming to characterize the biological activity of novel scaline derivatives, the following detailed methodologies from the literature can serve as a robust experimental framework.
This protocol is used to determine a compound's affinity for specific receptors and its ability to activate them [1].
1. Cell Culture and Transfection
2. Cell Membrane Preparation
3. Radioligand Binding Assay
4. Functional Inositol Phosphate (IP) Accumulation Assay
This protocol assesses the broader cellular impact of squalene derivatives, which share a similar goal of evaluating modified natural compounds and can be adapted for scalines [2].
1. Cell Differentiation and Treatment
2. RNA Isolation and Quality Control
3. Whole-Genome Microarray
4. Data Analysis
The psychedelic effects of scaline derivatives are primarily mediated through the 5-HT2A receptor. The diagram below illustrates the key signaling events following receptor activation [1].
While direct synthesis protocols were not found, the biological data suggests critical factors for guiding the design and optimization of new derivatives.
This compound (4-allyloxy-3,5-dimethoxyphenethylamine) is a synthetic phenethylamine and a mescaline analog. It acts as a serotonin 5-HT2 receptor agonist, which is believed to underpin its psychedelic effects [1]. The freebase form is an oil, making conversion to a salt standard for purification and handling.
Summary of this compound Properties
| Property | Description |
|---|---|
| IUPAC Name | 2-(4-(Allyloxy)-3,5-dimethoxyphenyl)ethan-1-amine [1] |
| Molecular Formula | C13H19NO3 [1] |
| Molecular Weight | 237.30 g/mol [1] |
| Freebase Form | Oil (typical for amines) |
| Common Salt Forms | Hydrochloride (HCl), Sulfate |
| Drug Class | Serotonergic psychedelic; 5-HT2A/2B/2C receptor agonist [1] |
| Reported Human Dosage (Oral) | 20 - 35 mg (as a salt, likely HCl) [1] |
This protocol outlines the conversion of this compound freebase oil to a crystalline hydrochloride salt, followed by a basic wash to remove acidic impurities.
Workflow for Salt Formation & Purification
Materials
Procedure
For high-purity analytical standards, chromatographic separation is essential. This compound, being a moderately polar amine, is best suited for Reversed-Phase Chromatography [2] [3].
Method Development Parameters
| Parameter | Recommendation | Rationale |
|---|---|---|
| Mode | Reversed-Phase (RP) | Ideal for polar to moderately polar compounds [2] [3]. |
| Stationary Phase | C18 (L1) | Standard for RP separation; provides strong hydrophobic retention [3]. |
| Mobile Phase | A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA) | TFA acts as an ion-pairing agent, improving peak shape for basic amines [3]. |
| Gradient | 5% B to 95% B over 20-30 minutes | Effective for eluting a single target analyte from complex impurities. |
| Detection | UV (220 nm - 280 nm) | Phenethylamines contain aromatic rings suitable for UV detection. |
Solubility Guide for Purification
| Solvent | This compound HCl Solubility | Application Note |
|---|---|---|
| Water | High | Suitable for loading onto reversed-phase columns [3]. |
| Methanol | High | Mobile phase component; sample preparation. |
| Acetonitrile | Moderate to High | Primary organic modifier in RP mobile phase [3]. |
| Ethanol (96%) | ~10 mg/mL (Reported for Mescaline HCl) [4] | Recrystallization solvent (requires testing). |
| Acetone | Low | Solvent for salt formation and washing. |
| Diethyl Ether | Low | Washing crude product to remove non-polar impurities. |
A multi-technique approach is required to confirm the identity and purity of the final product.
Suggested Analytical Methods
| Technique | Purpose | Expected Outcome |
|---|---|---|
| Melting Point | Assess purity and crystalline form | A sharp, characteristic melting point range (≤ 2°C). |
| Thin-Layer Chromatography (TLC) | Rapid purity check | A single spot under UV and after ninhydrin staining [4]. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment | A single, symmetric peak at 254/280 nm (purity >98%). |
| Mass Spectrometry (MS) | Confirm molecular identity | [M+H]+ ion at m/z 238.1 for the freebase. |
| Nuclear Magnetic Resonance (NMR) (¹H & ¹³C) | Confirm molecular structure and purity | Spectra matching the proposed structure with no extraneous signals. |
This compound's primary mechanism of action is agonism at serotonin receptors. A 2025 study confirms it is a potent agonist at the 5-HT2A, 5-HT2B, and 5-HT2C receptors [1]. This polypharmacology is common among psychedelic phenethylamines and is a key consideration for therapeutic development.
Serotonin Receptor Signaling Pathway
This document provides a foundational framework for the salt formation, purification, and analysis of this compound. The proposed protocols are based on standard chemical practice and should be validated and optimized in a controlled laboratory setting.
The close structural similarity between this compound and meththis compound means their metabolic pathways are likely very similar [1] [2]. A 2025 study used a combination of in silico, in vitro, and in vivo models to map the metabolism of proscaline and meththis compound, identifying several major metabolites [1].
The table below summarizes the key findings from this study applicable to this compound research.
| Aspect | Findings / Application |
|---|---|
| Major Metabolic Pathways | Hydroxylation, N-acetylated metabolites [1] |
| Primary CYP Enzymes Involved | CYP2D6, CYP2J2, CYP1A2, CYP3A4 (based on meththis compound study) [3] |
| Proposed Biomarkers | Hydroxylated and N-acetylated metabolites [1] |
| Relevant In Vitro Models | Human liver microsomes; Human hepatocytes [1] [3] |
| Analytical Techniques | Liquid chromatography-high resolution mass spectrometry (LC-HRMS) [1] [3] |
This protocol is adapted from the methodologies used in the identified studies for investigating phenethylamine-derived NPS metabolism in vitro [1] [3].
1. Objective To identify and characterize the phase I and phase II metabolites of this compound (and its analogs) using human liver microsomes (HLM) and to determine the cytochrome P450 (CYP) enzymes responsible for its primary metabolism.
2. Experimental Workflow
The following diagram outlines the key stages of the in vitro incubation and analysis process.
3. Materials and Equipment
4. Step-by-Step Procedure
4.1. Incubation Mixture Preparation
4.2. Initiation of Reaction and Incubation
4.3. Reaction Quenching and Sample Preparation
5. Data Analysis and Metabolite Identification
While direct toxicology data is absent, understanding the primary mechanism of action is crucial for risk assessment.
The signaling pathway below illustrates the core mechanism of action for this class of compounds.
Phenethylamines represent a crucial class of organic compounds with significant importance in neuroscience research and pharmaceutical development. These compounds are characterized by a benzene ring connected to an amine group through a two-carbon ethyl chain, serving as the fundamental structural backbone for numerous neurotransmitters, psychoactive substances, and pharmaceuticals. The phenethylamine structure yields an extensive array of biologically active derivatives through specific substitutions on the aromatic ring, amine group, or ethyl chain, including amphetamines, cathinones, and various psychoactive substances with diverse neurological effects. [1] [2]
Continuous flow chemistry has emerged as a transformative methodology in organic synthesis, offering substantial advantages over traditional batch processes for producing fine chemicals and active pharmaceutical ingredients. This technology involves pumping reactants through tubular reactors where chemical transformations occur under precisely controlled conditions, enabling improved thermal management, enhanced mixing efficiency, and superior safety profiles for hazardous reactions. The adoption of flow chemistry has revolutionized synthetic approaches to complex molecules, allowing for rapid reaction optimization, seamless scalability, and the integration of typically dangerous synthetic steps into safer, automated sequences. For phenethylamine derivatives—many of which involve unstable intermediates or exothermic transformations—flow chemistry provides particularly compelling benefits that will be explored throughout these application notes. [3] [4]
The fundamental principles of continuous flow chemistry center around the movement of reactant streams through engineered microreactors with high surface-to-volume ratios, enabling precise control over reaction parameters that are difficult to maintain in batch systems. This approach offers several critical advantages specifically relevant to phenethylamine synthesis, which often involves air-sensitive intermediates, exothermic transformations, and hazardous reagents. The miniature dimensions of flow reactors facilitate exceptionally efficient heat transfer, effectively eliminating thermal hotspots that can lead to decomposition byproducts common in phenethylamine synthesis. Additionally, the laminar flow regimes characteristic of microreactors enable exact control of residence times, particularly important for reactions involving unstable intermediates that require precise timing to maximize yield and purity. [3]
Key advantages of continuous flow systems for phenethylamine synthesis include:
Enhanced Safety Profiles: Flow systems minimize exposure to hazardous intermediates through small reactor volumes and continuous processing, significantly reducing risks associated with potentially toxic or explosive intermediates. The containment of hazardous materials within the closed system is particularly valuable for phenethylamine derivatives requiring strong reducing agents or reactive halogen compounds. [4]
Improved Reaction Efficiency: The greatly increased surface area-to-volume ratio in microreactors enables more efficient mass and heat transfer, leading to accelerated reaction kinetics and higher yields compared to batch processes. This is especially beneficial for hydrogenation reactions and other transformations common in phenethylamine synthesis that are limited by mixing efficiency. [3]
Precise Parameter Control: Flow systems maintain exact control over critical reaction parameters including temperature, pressure, and residence time, enabling reproducibility difficult to achieve in batch systems. This precision allows for optimization of sensitive transformations such as lithiation reactions or low-temperature nucleophilic substitutions frequently employed in phenethylamine derivatization. [3] [4]
Scalability and Integration: Continuous flow systems enable seamless transition from laboratory research to industrial production through numbering-up rather than scale-up, maintaining identical reaction conditions across different production scales. Furthermore, multiple synthetic steps can be integrated into a single continuous process, including in-line purification and analysis, enabling automated multi-step synthesis of complex phenethylamine derivatives. [3]
A robust continuous flow system for phenethylamine synthesis requires specific components configured to handle the unique challenges of these transformations, including corrosive reagents, gas-liquid reactions, and potential solids formation. The core system should be assembled from chemically resistant materials such as PTFE, PFA, or stainless steel, depending on the specific reactants and conditions. Below is a comprehensive workflow diagram illustrating a typical multi-step continuous flow system for phenethylamine derivative synthesis:
Figure 1: Continuous Flow System Workflow for Phenethylamine Derivative Synthesis
Table 1: Comprehensive Equipment Specifications for Continuous Flow Synthesis
| Component Type | Specifications | Material Options | Purpose in Phenethylamine Synthesis |
|---|---|---|---|
| Pumping System | Dual syringe pumps (1-25 mL volume) or peristaltic pumps with pulse dampeners | PTFE, PFA, SS316 | Precise delivery of reactants, especially important for stoichiometric control in multi-step sequences |
| Microreactors | Tubing ID: 0.5-2.0 mm; Volume: 5-50 mL; Temperature range: -20°C to 200°C | PFA, PTFE, Stainless Steel, Glass | Residence time control for imine formation, reduction, and substitution reactions |
| Static Mixers | Helical or packed-bed design; Mixing efficiency >90% | Stainless Steel, PFA | Efficient mixing of organic and aqueous phases, reagent streams |
| Back-Pressure Regulator | Adjustable (5-300 psi); Chemical resistant | Hastelloy, PTFE | Maintenance of liquid state at elevated temperatures, prevention of solvent vaporization |
| In-line Sensors | IR, UV/Vis, pH; Pressure and temperature monitors | Sapphire, Diamond (IR) | Real-time monitoring of reaction progress and intermediate formation |
| Liquid-Liquid Separator | Membrane-based; Flow rate: 0.1-10 mL/min | PTFE, PFA | Phase separation after reaction quenching or workup |
| Scavenger Columns | Packed bed (2-10 cm); Various functionalized resins | Polypropylene housing | Removal of excess reagents, catalysts, or byproducts |
The system assembly follows a modular approach, allowing for reconfiguration based on specific synthetic requirements. Critical connections should employ high-pressure fittings with appropriate ferrules to prevent leaks under elevated pressure conditions. For photochemical transformations involved in certain phenethylamine syntheses, transparent fluoropolymer reactor coils should be integrated and positioned around appropriate light sources (e.g., LED arrays at specific wavelengths). Temperature control is achieved through thermostatted heating blocks or cooling baths depending on the specific thermal requirements of each transformation stage. [3] [4]
The fundamental phenethylamine structure can be efficiently constructed in continuous flow systems through reductive amination or nitroalkene reduction pathways. The following protocol details the reductive amination approach, which offers superior functional group compatibility and reaction efficiency in flow systems.
Step-by-Step Procedure:
Solution Preparation:
System Priming and Reaction:
Workup and Isolation:
Key Process Parameters:
This continuous approach significantly reduces processing time compared to batch methods while improving yields by minimizing oxidative decomposition pathways. The segmented flow pattern enhances mass transfer in multi-phase reactions, while the precise residence time control prevents over-reduction side reactions. [4]
The structural diversity of phenethylamine derivatives necessitates specialized approaches for different substitution patterns. The following table summarizes optimized conditions for various phenethylamine derivative classes:
Table 2: Continuous Flow Conditions for Phenethylamine Derivative Classes
| Derivative Class | Starting Materials | Reactor Type | Temperature (°C) | Residence Time | Key Reagents/Catalysts | Typical Yield (%) |
|---|---|---|---|---|---|---|
| 2C Series (2,5-dimethoxy) | 2,5-Dimethoxybenzaldehyde, nitroethane | Tubular reactor + packed bed | 70 → 40 | 15 min + 20 min | Silica-amine catalyst, polymer-supported BH₃ | 78-85% |
| Amphetamine-type | Phenylacetone, methylamine | Multi-stream mixer + tubular reactor | 50 → 25 | 10 min + 30 min | NaBH₄ with Sc(OTf)₃ catalyst | 80-88% |
| Halogenated Derivatives | Phenethylamine precursor, N-halosuccinimide | Photochemical flow reactor | 25 | 12 min | LED irradiation (365-400 nm) | 70-82% |
| N-Alkylated Derivatives | Primary phenethylamine, alkyl halide | Packed-bed reactor | 80 | 25 min | K₂CO₃ base, KI catalyst | 75-86% |
| Ring-Substituted | Substituted benzyl halide, cyanide source | Tubular reactor | 120 | 40 min | KCN or NaCN with phase transfer catalyst | 65-75% |
The synthesis of specific phenethylamine derivatives requires consideration of the electronic effects of substituents and their influence on reaction kinetics. For example, electron-donating groups (e.g., methoxy substituents in the 2C series) accelerate imine formation but may require modified reduction conditions to prevent side reactions. The continuous flow environment enables precise optimization of these parameters for each derivative class. [2]
For halogenated derivatives, photochemical flow reactors provide significant advantages over batch processes by ensuring uniform irradiation throughout the reaction mixture. The short optical path lengths in microreactors eliminate the light penetration issues common in batch photochemistry, resulting in dramatically reduced reaction times and improved selectivity. Similarly, hazardous cyanide chemistry for nitrile intermediate formation benefits from the contained flow environment with in-line quenching capabilities. [3]
Successful implementation of continuous flow synthesis for phenethylamine derivatives requires systematic optimization of critical reaction parameters. The following approaches have proven effective for maximizing yield and productivity:
Residence Time Optimization: Conduct initial screening across a range of residence times (typically 1-60 minutes) while maintaining constant temperature and concentration. Identify the minimum residence time providing maximum conversion to minimize byproduct formation. For multi-step sequences, optimize each step independently before integration.
Temperature Profiling: Evaluate reaction performance across a temperature range limited by solvent boiling points and reagent stability in batch mode, then refine in flow. Implement gradient temperature profiles for multi-step transformations where different steps have distinct thermal requirements.
Concentration Effects: Balance solubility limitations with reaction efficiency. Higher concentrations typically improve productivity but may promote side reactions or precipitation. Implement segmented flow or cosolvent systems to maintain high concentrations while preventing clogging.
Stoichiometry Optimization: Precisely control reagent stoichiometry through pump calibration and flow rate adjustment. Utilize in-line monitoring to identify optimal ratios that minimize excess reagent usage while maintaining complete conversion.
Advanced optimization strategies include Design of Experiments (DoE) approaches to identify interaction effects between parameters and self-optimizing systems that use in-line analytics with feedback control to automatically locate optimum conditions. [3] [4]
Real-time monitoring is essential for maintaining process consistency and identifying deviations in continuous synthesis. The following techniques provide valuable process analytical technology (PAT) for phenethylamine synthesis:
FTIR Spectroscopy: Monitor imine formation, reduction progress, and functional group transformations through characteristic absorption bands (C=N stretch ~1690 cm⁻¹, NO₂ stretch ~1550 cm⁻¹)
UV/Vis Spectroscopy: Track reaction progress through chromophore formation or disappearance, particularly useful for aromatic substrates with distinct spectral signatures
HPLC/MS Integration: For complex multi-step syntheses, integrated microfluidic HPLC/MS systems enable periodic automated sampling and comprehensive analysis
Implementation of these PAT tools enables real-time process control through feedback loops that adjust pump flow rates, temperature settings, or other parameters to maintain optimal reaction performance. This closed-loop control is particularly valuable for long-duration continuous production campaigns where reagent potency or environmental conditions may drift over time. [3]
The biological activity of phenethylamine derivatives is profoundly influenced by specific structural features that affect receptor binding and pharmacokinetic properties. Understanding these structure-activity relationships (SAR) is essential for designing targeted synthetic campaigns. Research has demonstrated that phenethylamines generally exhibit higher binding affinity for the 5-HT₂A serotonin receptor compared to their tryptamine counterparts, making this structural class particularly relevant for neuroscience research and pharmaceutical development. [5] [6]
Key molecular modifications that significantly influence biological activity include:
Aromatic Ring Substitutions: The position and nature of substituents on the phenyl ring dramatically influence receptor binding affinity and functional activity. Studies have demonstrated that para-position substitutions with alkyl or halogen groups generally enhance binding to serotonin receptors, with specific electronic and steric requirements for different receptor subtypes.
Amine Nitrogen Modifications: The substitution pattern on the terminal nitrogen atom significantly affects receptor selectivity and metabolic stability. Primary amines generally exhibit reduced receptor affinity compared to secondary or tertiary analogues, though they may demonstrate improved metabolic stability in some cases.
Side Chain Elongation and Branching: Extension or branching of the ethylamine spacer can either enhance or diminish receptor interaction depending on the specific structural changes and target receptor. Alpha-methyl substitution (amphetamines) typically increases potency and duration of action by reducing susceptibility to metabolic degradation.
The continuous flow synthesis platform provides exceptional capability for rapidly exploring these structural relationships through systematic variation of substitution patterns while maintaining consistent reaction conditions and purification protocols. [5] [6]
Table 3: Structure-Activity Relationships of Phenethylamine Derivatives at 5-HT₂A Receptors
| Substituent Position | Chemical Group | Effect on 5-HT₂A Binding Affinity | Functional Consequence | Recommended Synthetic Approach |
|---|---|---|---|---|
| Para (4-position) | Halogen (F, Cl, Br) | Increased affinity | Enhanced receptor selectivity | Electrophilic aromatic substitution in flow |
| Para (4-position) | Alkyl (CH₃, C₂H₅) | Moderate increase | Improved metabolic stability | Friedel-Crafts alkylation or reduction of carboxylic acids |
| Meta (3-position) | Methoxy (OCH₃) | Decreased affinity | Reduced potency | Selective demethylation or protection group strategy |
| 2,5-Dimethoxy | Two methoxy groups | Significant increase | Hallucinogenic activity | Simultaneous dual substitution in flow |
| N-Alkylation | Methyl, ethyl | Variable effects | Altered selectivity profile | Reductive amination or alkylation in packed bed |
| Alpha-position | Methyl (CH₃) | Increased duration | MAO resistance | Nitroalkene route with methyl nitroacetate |
The SAR data reveals that oxygen-containing substituents attached to the R3 position exert mixed influences depending on their specific position and steric environment. For tryptamine derivatives, which represent an important related chemical class, oxygen-containing substituents on the large ring generally enhance receptor affinity, while alkyl substituents on the small ring typically reduce binding. These structure-activity insights should guide target selection and prioritization for synthetic campaigns. [5] [6]
While continuous flow systems generally offer enhanced safety profiles compared to batch reactors, specific safety considerations must be addressed for phenethylamine synthesis:
Pressure Management: Implement pressure relief valves set at 150% of maximum operating pressure to prevent overpressurization from potential clogging or gas evolution. Regular inspection of all high-pressure fittings and connections is essential.
Thermal Hazard Mitigation: For exothermic transformations, integrate multiple temperature sensors with automatic shutdown capability if temperature limits are exceeded. Consider dilution strategies or solvent selection to moderate reaction exothermicity.
Hazardous Reagent Handling: Contain all reagent streams within the closed system with appropriate secondary containment. For particularly hazardous reagents (e.g., cyanides, hydride reducing agents), implement in-line quenching immediately following the reaction zone.
Solvent and Vapor Management: Ensure adequate ventilation and implement leak detection systems for volatile organic solvents. Use appropriate spark-proof components when working with flammable solvents.
Regular safety audits should examine all system components for signs of degradation, particularly for polymer-based components subjected to organic solvents or elevated temperatures. [4]
The synthesis of phenethylamine derivatives exists within a complex regulatory framework that varies by jurisdiction. Researchers must maintain awareness of:
Controlled Substance Analogues: Many phenethylamine derivatives are regulated as controlled substance analogues, requiring appropriate licensing and documentation for legitimate research activities.
Chemical Precursor Regulations: Certain starting materials and precursors may be subject to reporting requirements or restrictions under various chemical control regimes.
Environmental Compliance: Implement waste minimization strategies through solvent recycling and atom-efficient processes. Characterize all waste streams for appropriate disposal classification.
Continuous flow systems inherently support greener chemical synthesis through improved atom economy, reduced solvent usage, and enhanced energy efficiency compared to batch processes. These environmental benefits should be documented as part of comprehensive research records. [2]
These application notes demonstrate that continuous flow chemistry provides a powerful platform for the synthesis of phenethylamine derivatives, offering significant advantages in reaction control, safety profile, and process efficiency. The methodologies outlined enable rapid access to diverse structural analogues for structure-activity relationship studies and pharmaceutical development. As flow chemistry technology continues to evolve, emerging opportunities include the integration of artificial intelligence for reaction optimization, increased adoption of continuous purification technologies, and development of fully automated multi-step synthesis systems. The protocols described provide a solid foundation for implementing continuous flow approaches in phenethylamine chemistry, with opportunities for further innovation in reactor design, catalytic systems, and process intensification. [3] [4]
1. Introduction this compound (4-allyloxy-3,5-dimethoxyphenethylamine) is a synthetic phenethylamine and a mescaline derivative. Recent scientific investigation has characterized it as a scaline, a class of 4-alkoxy-3,5-dimethoxy-substituted phenethylamines [1] [2]. Its psychoactive effects are primarily mediated by agonist activity at serotonin receptors, particularly the 5-HT2A subtype [2]. This document outlines a standardized radioligand binding assay protocol to quantitatively determine this compound's binding affinity (Ki) and functional activity at key serotonergic receptor targets.
2. Receptor Targets & Rationale The primary molecular targets for this compound are serotonergic receptors. The following table summarizes the key targets and the rationale for their inclusion in the assay panel.
| Target Receptor | Rationale for Assay | Reported Affinity/Activity (from recent studies) |
|---|---|---|
| 5-HT2A | Primary target for psychedelic effects; determines potency [1] [2]. | Binds with higher affinity than mescaline; extending the 4-alkoxy substituent increases 5-HT2A binding affinity and functional efficacy [1] [2]. |
| 5-HT2C | Contributes to the psychoactive profile; important for selectivity assessment [1] [3]. | Binds with higher affinity than mescaline; structural modifications at the 4-position enhance affinity [1]. |
| 5-HT1A | Common off-target site for phenethylamines; informs safety and selectivity [1]. | Scalines show binding affinity, with no strong preference for 5-HT2A over 5-HT1A [1]. |
| TAAR1 | Trace amine receptor; potential mechanism for some amphetamine-like derivatives [1]. | Scalines and related amphetamines (3C-scalines) have been examined for TAAR1 activation; this compound's interaction is not fully characterized [1]. |
3. Experimental Protocols
3.1. Cell Membrane Preparation This protocol assumes the use of transfected cell lines (e.g., HEK-293) stably expressing the human forms of the target receptors [1] [4].
3.2. Saturation Binding to Determine Kd This step is crucial for characterizing the radioligand in your assay system.
[³H]Ketanserin for 5-HT2A and 5-HT2C receptors.3.3. Competitive Binding to Determine this compound's Ki This assay measures how this compound competes with a radioligand for the receptor.
3.4. Functional Assay (Calcium Flux) Binding affinity does not distinguish between agonists and antagonists. A functional assay is required.
The following diagram illustrates the key steps for the competitive binding assay protocol:
The signaling pathway activated by this compound in a functional calcium flux assay is shown below:
This compound (AL) is a synthetic psychedelic phenethylamine first described in scientific literature in 1972 and later documented by Alexander Shulgin [1]. It acts as a potent agonist of serotonin 5-HT2 receptors [1].
Key Chemical Data [1]
| Property | Specification |
|---|---|
| IUPAC Name | 2-{3,5-dimethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethan-1-amine |
| Molecular Formula | C13H19NO3 |
| Molar Mass | 237.299 g·mol⁻¹ |
| Chemical Structure |
While detailed synthesis protocols for this compound are not available in the public search results, the general principles of controlling impurities in drug synthesis are well-established. The following workflow outlines the core concepts of an impurity control strategy.
The table below details common sources of impurities and corresponding control strategies applicable to complex organic synthesis.
| Impurity Source | Potential Impact | Recommended Control Strategy |
|---|---|---|
| Raw Material Impurities [2] | Introduces initial impurities; can lead to new side products. | Source high-purity reagents and intermediates. Implement strict quality control (QC) for all starting materials [2]. |
| Side Reactions [2] | Generates structural analogues and isomers, reducing product purity. | Optimize reaction parameters (temperature, time, catalyst ratio) to favor the primary reaction pathway [2]. |
| Reaction Conditions [2] | Poor control leads to decomposition and unwanted by-products. | Precisely control temperature, solvent choice, pH, and other physical parameters [2]. |
| Residual Intermediates & Solvents [2] | Contaminates the final Active Pharmaceutical Ingredient (API). | Implement robust purification and washing steps (e.g., recrystallization, chromatography) post-synthesis [2]. |
The lack of specific protocols for this compound suggests you may need to consult specialized sources.
Understanding the basic chemical properties of this compound is the first step in developing a detection method. The following table summarizes key information gathered from the literature.
| Property | Description | Source / Notes |
|---|---|---|
| IUPAC Name | {3,5-dimethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethan-1-amine | [1] |
| Chemical Formula | C₁₃H₁₉NO₃ | [1] |
| Molar Mass | 237.299 g·mol⁻¹ | [1] |
| Chemical Class | Phenethylamine; Scaline family (mescaline analogue) | [1] |
| Primary Molecular Targets | Serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptor agonist. | [1] |
In the absence of a peer-reviewed method for this compound, the most robust approach is to adapt a High-Performance Liquid Chromatography (HPLC) method with sensitive detection. Here is a proposed workflow and a detailed methodology based on general analytical principles and a relevant model study.
The diagram below outlines the core steps in this analytical process.
This protocol is a hypothetical but practical guide based on adapting techniques used for other compounds.
1. Instrumentation
2. Mobile Phase and Chromatographic Conditions (These are starting points to be optimized)
3. Sample Preparation
4. Method Validation Once a method is developed, it must be validated. Key parameters include:
The table below addresses some potential issues you might encounter during method development.
| Problem | Potential Cause | Suggested Solution |
|---|
| Poor Peak Shape (Tailing) | - Silanol interactions with basic amine.
Q1: What is the most sensitive detection method for this compound? A: While UV detection is standard, tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitivity and specificity in complex matrices like biological fluids. It can detect compounds at picogram (pg) levels and is highly selective based on mass-to-charge ratios. If an LC-MS/MS is available, it should be the instrument of choice for ultimate sensitivity.
Q2: Can I use Gas Chromatography (GC) for this compound analysis? A: Yes, GC coupled with a mass spectrometer (GC-MS) is a viable technique, especially for purity assessment or analyzing seized materials. However, the relatively high molar mass and polar nature of this compound may require derivatization (e.g., acylation, silylation) to improve volatility and peak shape, adding an extra step to sample preparation.
Q3: Where can I find a standard for method development? A: this compound is a controlled substance in many jurisdictions (e.g., it is illegal in Sweden and likely covered under analogue acts in the US [1]). Research-grade analytical standards may be available from specialized chemical suppliers that cater to forensic and research institutions, but procurement will be subject to strict legal and regulatory controls.
The table below summarizes the key quantitative data available for this compound (AL), which is essential for designing experimental protocols [1] [2].
| Parameter | Reported Data | Notes & Context |
|---|---|---|
| Common Dosage Range (Oral) | 20 - 40 mg | Doses are primarily based on anecdotal reports from Shulgin's work. A threshold dose is noted at 15 mg [2]. |
| Mescaline Potency Comparison | ~10x more potent than mescaline | Active dose of mescaline is typically 200-400 mg [1]. |
| Onset of Action (Oral) | 20 - 90 minutes | Reports vary widely, from 10 minutes to over 240 minutes [1] [3] [2]. |
| Duration of Action (Total) | 8 - 12 hours | Some reports note after-effects persisting into the following day [1]. |
| Primary Molecular Targets | Serotonin 5-HT2A/2B/2C receptor agonist [1] | Believed to be a partial agonist at the 5-HT2A receptor, which is associated with its psychedelic effects [2]. |
Q1: An experimental subject is reporting effects persisting significantly beyond the expected 12-hour window. What is the recommended course of action?
A: The long duration is a known property of this compound. Researchers should be prepared for this possibility.
Q2: What are the common acute physical effects we should monitor for in our assays?
A: Based on user reports and its structural similarity to mescaline, the following physical effects are expected. Note that nausea is a frequently reported issue [2].
Q3: How does this compound's receptor profile compare to other classic serotonergic psychedelics?
A: this compound is a phenethylamine analog of mescaline. A 2025 study indicates it acts as a potent agonist at serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors [1]. Research on closely related "scaline" compounds shows that extending the 4-alkoxy substituent (as in the allyl group of this compound) generally increases binding affinity and activation potency at the 5-HT2A receptor compared to mescaline [4]. This aligns with its higher potency by weight. The following diagram illustrates its primary receptor interactions and downstream signaling.
For a valid comparison of psychedelic durations, a 2023 randomized, double-blind, placebo-controlled cross-over study provides a modern clinical reference. The study directly compared the effects of mescaline, LSD, and psilocybin in healthy participants [5].
The table below summarizes the key identifiers and theoretical properties of this compound, which form the basis for the troubleshooting guidelines [1] [2].
| Property | Value / Description |
|---|---|
| IUPAC Name | 2-(3,5-dimethoxy-4-(prop-2-en-1-yloxy)phenyl)ethan-1-amine |
| CAS Number | 39201-75-7 [1] |
| Molecular Formula | C₁₃H₁₉NO₃ [1] [2] |
| Molecular Weight | 237.29 g/mol [1] [2] |
| XLogP3 | 1.4 (Indicates moderate lipophilicity) [1] |
| Theoretical Solubility | Poor water solubility; soluble in ethanol and DMSO [1] [3] |
| Appearance | White to off-white crystalline powder [3] |
The following FAQs address common experimental issues, inferring best practices from its physicochemical profile.
Q1: What solvents are recommended for preparing this compound stock solutions? For biological assays, dimethyl sulfoxide (DMSO) is typically the preferred solvent for creating concentrated stock solutions (e.g., 10-100 mM) due to its high efficiency in dissolving moderately lipophilic compounds. Anhydrous ethanol is also a suitable solvent [1] [3]. Aqueous buffers can be used for further dilution of the stock solution, though sonication may be required.
Q2: The compound won't fully dissolve in my aqueous buffer. What should I do? This is expected behavior. First, ensure the stock solution in DMSO or ethanol is fully clear. When adding this stock to the aqueous buffer, vortex the mixture thoroughly. Gentle sonication in a water bath for 10-15 minutes can help achieve a homogeneous suspension. Note that the final solution might be a colloidal suspension rather than a true solution.
Q3: How should I store this compound and its solutions to ensure stability?
Q4: How can I monitor the degradation of this compound in solution over time? Implement regular analysis using techniques like:
For researchers characterizing this compound solutions, the following workflow is recommended.
To systematically evaluate stability, you can conduct a forced degradation study.
| Property | Description |
|---|---|
| IUPAC Name | 4-(Allyloxy)-3,5-dimethoxyphenethylamine [1] |
| Molecular Formula | C₁₃H₁₉NO₃ [1] |
| Molar Mass | 237.30 g/mol [1] |
| Chemical Class | Phenethylamine (Scaline family) [1] |
| Primary Pharmacological Action | Serotonin 5-HT2A/5-HT2B/5-HT2C receptor agonist [1] |
| Dosage Range (Oral, Active) | 20 - 40 mg [2] |
| Duration of Effects (Oral) | 8 - 12 hours [1] |
While not specific to crystallization, several analytical techniques are crucial for verifying the identity and purity of synthesized compounds like Allylescaline. The following workflow illustrates a potential analytical process for a novel phenethylamine, using techniques mentioned in the search results.
Here are more details on these techniques:
This compound (AL), also known as allylmescaline, is a psychedelic phenethylamine and a derivative of mescaline [1]. It acts as an agonist at serotonin receptors (5-HT2A, 5-HT2B, and 5-HT2C) [1] [2] [3].
Analytical standards are highly pure chemicals used to qualify and quantify substances. For a novel compound like this compound, you may need to develop a new method or adapt one used for similar phenethylamines. The table below summarizes key chemical information [1] [4].
| Property | Value |
|---|---|
| IUPAC Name | {3,5-dimethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethan-1-amine |
| Molecular Formula | C₁₃H₁₉NO₃ |
| Molecular Weight | 237.299 g/mol (freebase); 273.76 g/mol (hydrochloride salt) [4] |
| CAS Number | 39201-76-8 (hydrochloride salt) [4] |
The following workflow outlines the core stages in developing a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantifying a drug in a biological matrix like plasma. This is a standard and highly sensitive approach for such analyses [5] [6] [7].
Sample Preparation: This critical first step cleans the sample and concentrates the analyte. Choose a technique based on required cleanliness and recovery:
Chromatographic Separation (LC): The goal is to cleanly separate this compound from matrix components.
Detection (MS/MS): LC-MS/MS offers high specificity and sensitivity.
Internal Standard (IS): A stable, deuterated version of this compound would be the ideal IS. If unavailable, a structurally similar compound can be used to correct for variability [7].
The table below addresses common problems encountered during method development and analysis.
| Problem | Potential Causes | Suggested Solutions |
|---|---|---|
| Low Recovery | Inefficient extraction, analyte adsorption, improper pH | Optimize extraction solvent/SPE cartridge; use silanized vials; adjust pH to control ionization [7]. |
| Ion Suppression | Co-eluting matrix components suppressing ionization | Improve chromatographic separation; enhance sample clean-up; use a stable isotope-labeled IS to compensate [7]. |
| Poor Peak Shape | Incompatible mobile phase/stationary phase, secondary interactions | Adjust mobile phase pH/buffer concentration; use a different column chemistry; add a competing base to the mobile phase [7]. |
| Loss of Sensitivity | Contaminated ion source, detector issues, instrumental drift | Clean ion source; perform mass calibrations; check detector voltages [7]. |
Once a method is developed, it must be validated to prove it is reliable for its intended use. Key parameters are summarized below [8].
| Validation Parameter | Description & Acceptance Criteria |
|---|---|
| Accuracy & Precision | Accuracy (relative error) should be within ±15% of the nominal value. Precision (coefficient of variation) should be <15% [8]. |
| Linearity & Range | The calibration curve should be linear (e.g., R² > 0.99) across the expected concentration range [7] [8]. |
| Lower Limit of Quantification (LLOQ) | The lowest standard with accuracy and precision within ±20%. Signal-to-noise ratio is often >5:1 [7]. |
| Selectivity & Specificity | Demonstrate that the method can differentiate the analyte from other components in the sample matrix [8]. |
| Matrix Effect | Evaluate ion suppression/enhancement. The IS-normalized matrix factor should be consistent [7]. |
| Stability | Evaluate analyte stability in stock solution, in the matrix under storage conditions, and during the analytical process [8]. |
Q1: Why is the 5-HT2B receptor considered an "antitarget"? The 5-HT2B receptor is a classic "antitarget" because its activation, not inhibition, is associated with life-threatening adverse effects. Agonism at this receptor can lead to pathological proliferation of cardiac valve fibroblasts, resulting in valvular heart disease (VHD) and pulmonary arterial hypertension [1] [2]. This was tragically illustrated by the withdrawal of drugs like fenfluramine (Fen-Phen) and pergolide [3] [4].
Q2: What is the primary molecular mechanism behind 5-HT2B-mediated valvulopathy? The 5-HT2B receptor is a Gq/G11-protein coupled receptor. Its activation initiates a signaling cascade that leads to the release of intracellular calcium and the production of secondary messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG) [3] [2]. In cardiac valve interstitial cells, this signaling promotes mitogenic and profibrotic activity, causing excessive deposition of extracellular matrix and pathological remodeling of the heart valves [3] [5].
Q3: Should I be concerned about metabolites? Yes, absolutely. The valvulopathic risk of a drug must be assessed for both the parent compound and its major metabolites. For example, the primary metabolite of fenfluramine, norfenfluramine, is a more potent 5-HT2B agonist and was a key contributor to the cardiotoxicity of Fen-Phen therapy [3] [1].
The first step is to profile your clinical candidate and its metabolites for activity at the 5-HT2B receptor.
The table below summarizes key experimental parameters for in vitro profiling:
| Parameter | Description | Considerations |
|---|---|---|
| Binding Affinity (Ki) | Inhibition constant measuring receptor binding strength. | Lower Ki indicates higher affinity and greater risk [4]. |
| Functional Potency (EC50) | Concentration producing half-maximal agonist effect. | Lower EC50 indicates higher potency and greater risk [4]. |
| Intrinsic Activity (Emax) | Maximal agonist effect relative to a reference agonist (e.g., serotonin). | Full agonists (Emax ~100%) pose a higher risk than partial agonists [4]. |
| Safety Margin (SM) | Ratio of unbound plasma AUC (or Cmax) to functional EC50. | A larger SM is desirable. Use AUC for a more robust assessment [6]. |
Some drugs, particularly certain ergot derivatives (e.g., cabergoline, ergotamine), can cause persistent activation of the 5-HT2B receptor that continues long after the drug has been removed (wash-resistant signaling). This may contribute to their high valvulopathic potential [5].
The following diagram visualizes the step-by-step decision process for de-risking 5-HT2B receptor liability in drug discovery.
The table below summarizes the core differences in their pharmacological and experiential profiles.
| Parameter | Mescaline | Allylescaline |
|---|---|---|
| Typical Active Dose (Oral) | 200 - 400 mg [1] [2] | 20 - 35 mg [3] |
| Relative Potency | Baseline (1x) | Approximately 10x more potent [3] |
| Primary Molecular Target | 5-HT2A receptor [2] | 5-HT2A receptor [3] |
| Key Receptor Affinity Trend | -- | Increased 5-HT2A/2C affinity from 4-alkoxy extension [4] [5] |
| Approximate Duration of Effects | ~11 hours [1] | 8 - 12 hours [3] |
The replacement of the 4-methoxy group in mescaline with a larger, more lipophilic 4-allyloxy group in this compound is the critical change that enhances its binding affinity for the 5-HT2A and 5-HT2C receptors, leading to its higher potency [4] [5] [6]. Research on related compounds shows that extending this 4-alkoxy chain generally increases receptor binding affinity and functional activity [7].
The data supporting this comparison comes from established, rigorous experimental protocols in pharmacology.
This standard method quantifies how tightly a compound binds to a specific receptor.
These experiments determine if a compound is merely binding or also activating the receptor and its downstream signaling pathways.
The diagram below illustrates the core signaling pathway activated by these psychedelic phenethylamines.
5-HT2A Receptor Signaling Pathway
The table below summarizes key data for Allylescaline, Escaline, and Proscaline from available scientific literature and databases.
| Property | This compound | Escaline | Proscaline |
|---|---|---|---|
| Chemical Name | 4-allyloxy-3,5-dimethoxyphenethylamine [1] | 4-ethoxy-3,5-dimethoxyphenethylamine [2] | 4-propoxy-3,5-dimethoxyphenethylamine [3] |
| Human Active Dose (Oral) | 20 - 35 mg [1] [4] | 40 - 60 mg [2] | 30 - 60 mg [3] |
| Relative Potency (vs. Mescaline) | ~10x more potent [1] | ~5-8x more potent [2] | ~6-7x more potent [3] |
| Approx. Duration (Human) | 8 - 12 hours [1] [4] | 8 - 12 hours [2] | 8 - 12 hours [3] |
| 5-HT2A Affinity (Ki, nM) | Data not available in search results | ~150-12,000 nM (range for scalines) [5] | ~150-12,000 nM (range for scalines) [5] |
| HTR ED50 (mg/kg, mice) | Data not available in search results | 14.2 [6] | 16.8 [6] |
| Lipophilicity (log P) | Data not available in search results | 1.11 [3] | 1.70 [3] |
The quantitative comparisons are supported by specific experimental models, primarily the mouse Head Twitch Response assay.
The Head Twitch Response is a 5-HT2A receptor-mediated behavior in rodents used as a behavioral proxy for psychedelic effects in humans [6].
Studies using cell cultures transfected with human receptors determine the binding affinity and functional activity of these compounds.
The experimental data reveals clear structure-activity relationships that are valuable for drug development.
The table below summarizes the core data for these two mescaline analogs.
| Feature | Allylescaline (AL) | Meththis compound (MAL) |
|---|---|---|
| Systematic Name | 4-allyloxy-3,5-dimethoxyphenethylamine [1] | 4-methallyloxy-3,5-dimethoxyphenethylamine [2] [3] |
| Chemical Structure | C13H19NO3 [1] |
C14H21NO3 [2] |
| 4-Position Substituent | Allyloxy (-O-CH2-CH=CH2) [1] |
Methallyloxy (-O-CH2-C(CH3)=CH2) [2] [3] |
| Molecular Weight | 237.30 g/mol [1] | 251.33 g/mol [2] [3] |
| Primary Target | Serotonin 5-HT2A receptor agonist [1] | Serotonin 5-HT2A receptor agonist [2] [4] |
| Reported Human Dosage | 20-35 mg [1] | 40-65 mg [2] |
| Relative Potency | ~10x mescaline [1] | ~6x mescaline [2] |
| Duration (Oral) | 8-12 hours [1] | 12-16 hours [2] |
| Key SAR Insight | Allyl substituent significantly increases potency over mescaline [1]. | Addition of a methyl group to the allyl substituent reduces potency compared to this compound but increases it over mescaline [5] [2]. |
While a specific receptor binding profile for this compound is not available in the searched literature, insights can be drawn from studies on closely related compounds.
The table below summarizes the functional activity of various ligands at the 5-HT2A receptor, based on data from inositol-phosphate accumulation assays [1]. The potency (EC50) and efficacy (Emax, as a percentage of the maximal response to serotonin) are key indicators of a compound's functional activity.
Table 1: Functional Activity at the 5-HT2A Receptor
| Compound | Chemical Class | EC50 (nM) | Emax (% 5-HT response) | Notes / Reference Compound |
|---|---|---|---|---|
| 25D-NBOMe | Substituted Phenethylamine (NBOMe) | ~subnanomolar to low nanomolar | Full Agonist | Similar potency to LSD [1] |
| 25E-NBOMe | Substituted Phenethylamine (NBOMe) | ~subnanomolar to low nanomolar | Full Agonist | Similar potency to LSD [1] |
| 25I-NBOH | Substituted Phenethylamine (NBOH) | ~subnanomolar to low nanomolar | Full Agonist | Similar potency to LSD [1] |
| 25N-NBOMe | Substituted Phenethylamine (NBOMe) | ~subnanomolar to low nanomolar | Full Agonist | Similar potency to LSD [1] |
| 25H-NBOMe | Substituted Phenethylamine (NBOMe) | Lower nanomolar | Full Agonist | Similar potency to Serotonin [1] |
| (+)-LSD | Lysergamide | ~subnanomolar to low nanomolar | Full Agonist | Reference Psychedelic [1] |
| Serotonin (5-HT) | Indolamine | ~low nanomolar | Full Agonist (100%) | Endogenous Neurotransmitter [1] |
| Lisuride | Lysergamide | Partial Agonist | Partial Agonist | Non-psychedelic reference [2] |
The quantitative data in Table 1 is typically generated using standardized cell-based functional assays. Here are the methodologies cited in the research:
Inositol-Phosphate (IP) Accumulation Assay This is the primary assay used to measure 5-HT2A receptor activity for the compounds listed [1]. As a Gq-coupled GPCR, 5-HT2A receptor activation stimulates phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) [3]. The general workflow is as follows:
Calcium Flux Assay This is a common high-throughput method used to measure Gq-mediated signaling [4]. The release of calcium from intracellular stores is a downstream event of IP3 production.
Bioluminescence Resonance Energy Transfer (BRET) More recent studies use BRET-based biosensors to directly and quantitatively measure transducer coupling (e.g., Gq dissociation or β-arrestin2 recruitment) in live cells and in real-time [2] [5]. This method is less susceptible to signal amplification and is powerful for detecting functional selectivity or biased agonism, where a ligand preferentially activates one signaling pathway over another [2].
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that signals through multiple intracellular pathways. The following diagram illustrates the primary signaling cascades relevant to the functional assays described.
The diagram above shows that 5-HT2A receptor activation primarily couples to the Gq protein, leading to PLC activation and the production of IP3 and DAG [3] [6]. IP3 triggers calcium release, which, together with DAG, activates PKC. This cascade is measured in IP accumulation and calcium flux assays. The receptor also recruits β-arrestin, which is involved in receptor desensitization and internalization, and can activate its own signaling pathways [2].
The table below summarizes the available data on duration, dosing, and receptor profiles. Data for LSD and psilocybin are from controlled clinical studies, while allylescaline data are from non-clinical sources [1].
| Property | This compound (AL) | Lysergic Acid Diethylamide (LSD) | Psilocybin (Psilocin) |
|---|---|---|---|
| Duration of Action (Total) | 8 - 12 hours [1] | ~8.2 hours (100 µg) [2] [3] | ~4.9 hours (20 mg) [2] |
| Onset of Action | 10 - 50 minutes [1] | ~1.4 hours to peak plasma concentration [3] | Rapid (active metabolite psilocin) |
| Typical Active Dose | 20 - 35 mg [1] | 100 - 200 µg [4] | 15 - 30 mg [4] |
| Potency Relative to Mescaline | ~10x more potent [1] | 1000-3000x more potent [2] | ~30x more potent [2] |
| Primary Target | 5-HT2A receptor agonist [1] | 5-HT2A receptor agonist [2] [5] | 5-HT2A receptor agonist [2] [6] |
| Key Additional Receptor Activities | Agonist at 5-HT2B/2C; weak interaction with dopamine D2-like receptors [1] | Dopamine D1-3 receptors; 5-HT1A, 5-HT2B/2C receptors [2] [7] | Serotonin transporter (SERT) inhibition [2] |
| Elimination Half-Life (Plasma) | Not established | ~2.6 - 3.6 hours [3] [4] | Relatively short (contributes to brief duration) |
Here are the methodologies from key clinical studies that provide the robust data for LSD and psilocybin.
The following diagram illustrates the common primary mechanism of action shared by these psychedelics, while hinting at the unique "fingerprints" conferred by their different receptor interaction profiles.
This diagram shows that while all classic psychedelics share the core pathway of 5-HT2A receptor activation [5] [6], their unique interactions with other receptor systems are believed to shape the subtle differences in their subjective effects [2] [7]. For example, LSD's action on dopamine receptors may contribute to its stimulating effects, while the specific receptor affinities of different phenethylamines like this compound underlie their distinct properties [8] [1].
The table below summarizes key data on human potency and duration of effects for this compound and several related compounds, based primarily on anthropological and descriptive reports [1] [2]. Mescaline is included as a reference point.
| Compound | Typical Dose Range (mg) | Duration of Effects (hours) | Relative Potency (vs. Mescaline) |
|---|---|---|---|
| This compound (AL) | 20–35 | 8–12 | ~10x |
| Mescaline (M) | 200–400 | 10–12 | (Baseline) |
| Proscaline (P) | 30–60 | 8–12 | ~7x |
| Escaline (E) | 40–60 | 8–12 | ~5x |
| Cyclopropylmescaline (CPM) | 60–80 | 12–18 | ~4x |
| Isoproscaline (IP) | 40–80 | 10–16 | ~4x |
| Meththis compound (MAL) | 40–65 | 12–16 | ~5x |
| Trifluoroescaline (TFE) | 35–65 | 12–18 | ~5x |
| Trifluoromescaline (TFM) | 15–40 | 14–24 | ~10x |
According to these sources, This compound is one of the most potent scalines, approximately 10 times more potent than mescaline [1]. Trifluoromescaline (TFM) appears to have a similar potency range [2]. The duration of action for most scalines is generally similar to or longer than that of mescaline.
The potency observed in humans is supported by in vitro studies investigating how these compounds interact with serotonin receptors, particularly the 5-HT2A receptor, which is known to be a primary target for classic psychedelics [3] [4].
A 2022 study found that, in general, scalines bind with higher affinity to the 5-HT2A and 5-HT2C receptors than mescaline [3] [4]. Furthermore, the study demonstrated that:
This structure-activity relationship aligns with the human potency data, where this compound (with its 4-allyloxy chain) and Trifluoromescaline (with its 4-trifluoromethoxy chain) are among the most potent derivatives.
For the in vitro receptor interaction studies cited [3] [4], the key methodological aspects were:
1. Receptor Binding Affinity Assay
2. Functional Receptor Activation Assay
The signaling pathway activated by scalines at the 5-HT2A receptor can be summarized as follows:
The table below summarizes the binding affinity (Kᵢ in nM) and receptor activation data for selected scalines and 3C-scalines from the foundational study [1] [2]. Lower Kᵢ values indicate higher binding affinity. "EC₅₀" is the concentration for half-maximal activation, and "Eₘₐₓ" is the efficacy relative to serotonin.
Table 1: Binding Affinity and 5-HT2A Receptor Activation Data [1]
| Compound Class | Example Compound | 5-HT2A Kᵢ (nM) | 5-HT2C Kᵢ (nM) | 5-HT1A Kᵢ (nM) | 5-HT2A EC₅₀ (nM) | 5-HT2A Eₘₐₓ (%) |
|---|---|---|---|---|---|---|
| Scalines | 4-propoxy-3,5-DMPEA | 852 | 1,120 | 2,270 | 388 | 75.8 |
| 4-(2-fluoroethoxy)-3,5-DMPEA | 150 | 161 | 1,090 | 52.4 | 86.5 | |
| 3C-Scalines | 3C-P (4-propoxy-3,5-DMA) | 1,180 | 1,710 | 2,490 | 523 | 67.8 |
| 3C-TFE (4-(2,2,2-trifluoroethoxy)-3,5-DMA) | 208 | 234 | 1,260 | 67.8 | 82.6 |
Key Findings from the Data:
The data in Table 1 was generated using the following established methodologies [1]:
1. Cell Culture and Membrane Preparation
2. Radioligand Binding Assays
³H]ketanserin for 5-HT2A) and varying concentrations of the test compound (scalines/3C-scalines).3. Functional Receptor Activation Assays
The following diagram illustrates the primary signaling pathway activated by these compounds through the 5-HT2A receptor, based on the experimental context [1] [2].
Diagram 1: 5-HT2A Receptor Signaling Cascade